C16Y
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C78H115N17O17 |
|---|---|
Molecular Weight |
1562.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C78H115N17O17/c1-8-46(6)65(76(110)87-56(25-16-18-36-80)69(103)91-61(41-50-27-31-52(96)32-28-50)73(107)88-57(77(111)112)26-19-37-84-78(82)83)95-74(108)62(42-51-29-33-53(97)34-30-51)93-75(109)64(45(4)5)94-66(100)47(7)85-70(104)59(39-48-20-11-9-12-21-48)92-71(105)58(38-44(2)3)90-68(102)55(24-15-17-35-79)86-72(106)60(40-49-22-13-10-14-23-49)89-67(101)54(81)43-63(98)99/h9-14,20-23,27-34,44-47,54-62,64-65,96-97H,8,15-19,24-26,35-43,79-81H2,1-7H3,(H,85,104)(H,86,106)(H,87,110)(H,88,107)(H,89,101)(H,90,102)(H,91,103)(H,92,105)(H,93,109)(H,94,100)(H,95,108)(H,98,99)(H,111,112)(H4,82,83,84)/t46-,47-,54-,55-,56-,57-,58-,59-,60-,61-,62-,64-,65-/m0/s1 |
InChI Key |
HINTZNWSDHKQEX-UKUKBCIISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the C16Y Peptide: Sequence, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The C16Y peptide, a synthetic dodecapeptide with the sequence Asp-Phe-Lys-Leu-Phe-Ala-Val-Tyr-Ile-Lys-Tyr-Arg (DFKLFAVYIKYR), has emerged as a promising agent in cancer therapy. By targeting αvβ3 and α5β1 integrins, which are crucial for tumor angiogenesis and metastasis, this compound demonstrates significant potential in inhibiting tumor growth and invasion. This technical guide provides a comprehensive overview of the this compound peptide, including its sequence, structural characteristics, mechanism of action, and relevant experimental protocols. Furthermore, it details the development of a novel nanoformulation, DEAP-C16Y, designed to enhance the peptide's stability and therapeutic efficacy.
This compound Peptide: Core Properties
The this compound peptide is a synthetic molecule designed to compete with natural ligands for binding to specific integrin receptors. Its primary characteristics are summarized in the table below.
| Property | Description | Reference |
| Sequence | DFKLFAVYIKYR | [1] |
| Molecular Formula | C₈₀H₁₁₃N₁₅O₁₅ | N/A |
| Molecular Weight | 1552.85 g/mol | N/A |
| Target Receptors | Integrin αvβ3 and α5β1 | [1] |
| Mechanism of Action | Competitively inhibits ligand binding to integrins, leading to the inactivation of Focal Adhesion Kinase (FAK) and the PI3K-Akt signaling pathway. | [1] |
| Biological Activity | Inhibits angiogenesis and tumor growth. | [1] |
Predicted Structure of this compound
An experimentally determined three-dimensional structure of the this compound peptide is not publicly available. However, computational modeling can provide valuable insights into its potential conformation. The following is a predicted 3D structure of this compound generated using the PEP-FOLD3 server. This model suggests a predominantly α-helical conformation, which may be crucial for its interaction with the binding pocket of integrin receptors.
(Note: This is a predicted structure and should be considered a theoretical model until confirmed by experimental methods such as X-ray crystallography or NMR spectroscopy.)
DEAP-C16Y: A Tumor-Responsive Nanoformulation
To overcome the limitations of peptide therapeutics, such as poor stability and rapid clearance, an amphiphilic chimeric peptide, DEAP-C16Y, was developed. This nanoformulation demonstrates pH-responsive self-assembly, forming stable nanostructures at physiological pH that dissociate in the acidic tumor microenvironment to release the active this compound peptide.[1]
| Property | DEAP-C16Y | Reference |
| Structure | DEAP₄-K₃-L₈-G₂-DFKLFAVYIKYR-G | [1] |
| Critical Micelle Concentration (CMC) | 1.78 µmol/L | [2] |
| Behavior | Self-assembles into spherical nanostructures at pH 7.4; disassembles at pH 6.8. | [1][2] |
| Advantages | Enhanced stability, prolonged treatment interval, and potential for targeted drug delivery. | [1] |
Signaling Pathway of this compound
This compound exerts its anti-angiogenic and anti-tumor effects by modulating intracellular signaling cascades downstream of integrin activation. Upon binding to αvβ3 and α5β1 integrins, this compound prevents the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This, in turn, inhibits the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell survival, proliferation, and migration.[1]
Caption: this compound inhibits the FAK/PI3K-Akt signaling pathway.
Experimental Protocols
This section provides an overview of the methodologies used for the synthesis, formulation, and biological evaluation of the this compound peptide.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The following protocol outlines the general steps for the synthesis of the this compound peptide (DFKLFAVYIKYR) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Caption: General workflow for solid-phase peptide synthesis of this compound.
Detailed Steps:
-
Resin Preparation: Swell a suitable solid support (e.g., Rink Amide resin for a C-terminal amide) in a solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin or the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in DMF.
-
Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent (e.g., HBTU/HOBt or HATU) and add it to the resin to form a peptide bond.
-
Washing: Thoroughly wash the resin with DMF and other solvents like dichloromethane (B109758) (DCM) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing steps for each amino acid in the this compound sequence in the C-to-N direction.
-
Cleavage and Side-Chain Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized this compound peptide using techniques such as mass spectrometry and analytical HPLC.
Preparation of DEAP-C16Y Nanoformulation
The amphiphilic DEAP-C16Y peptide is synthesized and then formulated into nanoparticles through self-assembly.
-
Synthesis of DEAP-C16Y: The DEAP-C16Y peptide (DEAP₄-K₃-L₈-G₂-DFKLFAVYIKYR-G) is synthesized using SPPS, incorporating the DEAP (3-diethylaminopropyl isothiocyanate) molecules at the N-terminus.[1]
-
Self-Assembly: Dissolve the purified DEAP-C16Y peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration above its critical micelle concentration (1.78 µmol/L).[2] At a physiological pH of 7.4, the peptide will self-assemble into spherical nanostructures.
-
Characterization: The size and morphology of the resulting nanoparticles can be characterized using techniques such as transmission electron microscopy (TEM) and dynamic light scattering (DLS).
In Vitro Cell Migration Assay
The inhibitory effect of this compound on cell migration can be assessed using a transwell migration assay.
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) or cancer cells that express αvβ3 and α5β1 integrins in appropriate media.
-
Assay Setup: Seed the cells in the upper chamber of a transwell insert (with a porous membrane) in serum-free media. The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).
-
Treatment: Add different concentrations of the this compound peptide to the upper chamber with the cells.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration (typically 4-24 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells under a microscope. A reduction in the number of migrated cells in the presence of this compound indicates its inhibitory effect.
Western Blot Analysis of FAK and Akt Phosphorylation
To confirm the mechanism of action of this compound, the phosphorylation status of FAK and Akt can be analyzed by Western blotting.
-
Cell Treatment: Treat cells with this compound peptide for a specific duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration in each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated Akt (p-Akt), and total Akt. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of p-FAK and p-Akt in treated versus untreated cells. A decrease in the p-FAK/FAK and p-Akt/Akt ratios upon this compound treatment would confirm the inhibition of the signaling pathway.
Conclusion
The this compound peptide represents a promising lead compound for the development of novel anti-cancer therapeutics. Its ability to specifically target integrins involved in tumor progression and inhibit key signaling pathways highlights its potential. The development of the DEAP-C16Y nanoformulation further enhances its therapeutic applicability by improving its stability and enabling tumor-responsive delivery. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate and develop this compound-based therapies. Future research should focus on obtaining high-resolution structural data and comprehensive in vivo efficacy and safety studies to translate the potential of this peptide into clinical applications.
References
The Biological Function of C16Y Peptide: A Technical Guide for Researchers
December 2, 2025
Abstract
The C16Y peptide, a derivative of the laminin-1 protein, has emerged as a significant subject of research in oncology and neuroinflammation. This technical guide provides an in-depth analysis of the biological functions of this compound and the closely related C16 peptide. It details their shared mechanism of action, which involves the competitive binding to αvβ3 and α5β1 integrins, leading to the modulation of critical downstream signaling pathways. This guide summarizes key quantitative data from preclinical studies, presents detailed experimental protocols for assessing peptide function, and provides visual representations of the relevant signaling cascades and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related peptides.
Introduction
Bioactive peptides are increasingly recognized for their therapeutic potential due to their high specificity, low toxicity, and ease of synthesis. The this compound peptide, with the amino acid sequence DFKLFAVYIKYR, is a synthetic peptide derived from the laminin-1 γ1 chain. It has garnered significant attention for its potent anti-angiogenic and anti-tumor properties. A closely related peptide, C16 (KAFDITYVRLKF), which also binds to αvβ3 and α5β1 integrins, has been extensively studied for its anti-inflammatory and neuroprotective effects. This guide will explore the biological functions of both peptides, with a primary focus on this compound, while drawing parallels and distinctions with the activities of C16.
Mechanism of Action
The primary mechanism of action for both this compound and C16 peptides is their ability to act as antagonists for integrin receptors αvβ3 and α5β1.[1][2] These integrins are crucial for cell adhesion, migration, and signaling, and are often overexpressed on endothelial cells during angiogenesis and on various cancer cells. By binding to these integrins, the peptides competitively inhibit the binding of natural ligands, thereby disrupting downstream signaling pathways essential for cell survival, proliferation, and migration.
Anti-Angiogenic and Anti-Tumor Effects of this compound
In the context of cancer, the binding of this compound to integrins on endothelial and tumor cells leads to the inactivation of key signaling pathways. Specifically, this compound has been shown to impair endothelial cell function by inhibiting the phosphorylation of Focal Adhesion Kinase (FAK) and the subsequent activation of the PI3K-Akt pathway.[1][3] This disruption of signaling results in the suppression of endothelial cell migration and the formation of tube-like structures, which are critical processes in angiogenesis.
Furthermore, this compound and its modified form, DEAP-C16Y, have demonstrated the ability to inhibit tumor cell invasion by decreasing the formation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix.[1][2] This effect is mediated by the downregulation of invadopodia-related proteins such as cortactin and membrane type 1 matrix metalloproteinase (MT1-MMP).[2]
Anti-Inflammatory and Neuroprotective Effects of C16
The C16 peptide exerts its anti-inflammatory effects by preventing the transmigration of leukocytes across the endothelial barrier into the central nervous system (CNS).[4][5] This is achieved by competitively blocking the binding of leukocytes to αvβ3 integrins on the endothelial surface, thereby reducing inflammatory cell infiltration.[4] In animal models of neuroinflammatory diseases such as experimental autoimmune encephalomyelitis (EAE) and neuromyelitis optica (NMO), C16 has been shown to reduce inflammation, demyelination, and axonal loss.[1][4][5]
The signaling pathways implicated in the neuroprotective effects of C16 involve not only integrins but also the receptor tyrosine kinase Tie2 and the PI3K/Akt pathway.[5] The interplay between these pathways contributes to vascular stabilization and the reduction of inflammation in the CNS.[5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound and C16 peptides.
| Peptide | Model System | Assay | Concentration/Dose | Effect | Reference |
| This compound | MDA-MB-231 Breast Cancer Xenograft | In vivo tumor growth | 1 mg/day (intraperitoneal) | 33% reduction in tumor size after 1 week (P < 0.05) | [6] |
| DEAP-C16Y | MDA-MB-231 Cell Invasion | In vitro invasion assay | 50 µmol/L | Significant inhibition of cell invasion | [6] |
| C16 | Experimental Autoimmune Encephalomyelitis (EAE) Rat Model | In vivo leukocyte and macrophage infiltration | Not specified | Inhibition of infiltration to 1/3 - 2/3 of vehicle control (P < 0.05) | [1] |
| C16 | Neuromyelitis Optica (NMO) Rat Model | In vivo inflammation | Not specified | Two to three times lower inflammation compared to inhibitor-treated groups | [7] |
Table 1: Summary of In Vivo and In Vitro Efficacy Data for this compound and C16 Peptides.
Signaling Pathways
The biological effects of this compound and C16 are mediated through distinct but overlapping signaling pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Endothelial Cell Migration Assay (Scratch Assay)
This assay assesses the effect of this compound on the migration of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
HUVECs
-
12-well culture plates
-
Complete endothelial cell growth medium
-
Serum-free medium
-
This compound peptide solution
-
Phosphate-buffered saline (PBS)
-
1 mm pipette tip
-
Phase-contrast microscope with a camera
Procedure:
-
Seed HUVECs into 12-well plates at a density that allows them to reach 70-80% confluency within 24 hours.
-
Once confluent, create a scratch in the cell monolayer using a sterile 1 mm pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replenish with fresh serum-free medium containing different concentrations of this compound peptide or a vehicle control.
-
Image the scratch at 0 hours and then at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours.
-
Quantify the migration by measuring the change in the width of the scratch over time.
Endothelial Cell Tube Formation Assay
This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
96-well plate
-
Matrigel (growth factor-reduced)
-
Complete endothelial cell growth medium
-
Serum-free medium
-
This compound peptide solution
-
Phase-contrast microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with a thin layer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in serum-free medium containing various concentrations of this compound peptide or a vehicle control.
-
Seed the HUVECs onto the solidified Matrigel.
-
Incubate the plate at 37°C for 4-18 hours.
-
Visualize and photograph the formation of tube-like structures using a phase-contrast microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Tumor Cell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of this compound to inhibit the invasion of cancer cells through a basement membrane matrix.
Materials:
-
MDA-MB-231 breast cancer cells
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Matrigel
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound peptide solution
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)
-
Light microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest MDA-MB-231 cells and resuspend them in serum-free medium containing different concentrations of this compound peptide or a vehicle control.
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C for 24-48 hours.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
Western Blotting for FAK and Akt Phosphorylation
This technique is used to determine the effect of DEAP-C16Y on the phosphorylation status of FAK and Akt.
Materials:
-
HUVECs or MDA-MB-231 cells
-
DEAP-C16Y peptide solution
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-FAK, anti-FAK, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat cells with DEAP-C16Y for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Conclusion and Future Directions
The this compound peptide and its derivatives have demonstrated significant potential as anti-cancer and anti-inflammatory agents in preclinical studies. Their ability to target integrins and modulate key signaling pathways involved in angiogenesis, tumor invasion, and neuroinflammation provides a strong rationale for their further development as therapeutic candidates. Future research should focus on optimizing the pharmacokinetic properties of these peptides, conducting comprehensive in vivo efficacy and safety studies in relevant disease models, and elucidating the full spectrum of their molecular targets and signaling interactions. The detailed methodologies and data presented in this guide are intended to facilitate these research endeavors and contribute to the translation of these promising peptides into clinical applications.
References
- 1. Antineuroinflammatory and neurotrophic effects of CNTF and C16 peptide in an acute experimental autoimmune encephalomyelitis rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 3. Human Umbilical Vein Endothelial Cells (HUVECs) Tube Formation Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. A Matrigel-Based Tube Formation Assay to Assess the Vasculogenic Activity of Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. corning.com [corning.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin-dependent Kinase 5 Regulates Endothelial Cell Migration and Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Signaling Cascades of C16Y: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Initial Investigation and Clarification of "C16Y"
An extensive review of scientific literature and biological databases for a molecule designated "this compound" and its associated downstream signaling pathways did not yield any specific results. The designation "this compound" does not correspond to a recognized protein, gene, or variant in the context of cellular signaling.
It is possible that "this compound" may be a novel or internal designation, a typographical error, or a specific variant (e.g., a tyrosine substitution at position 16) of a known protein that is not yet widely documented.
However, our search did identify two distinct and well-characterized proteins, Vaccinia Virus Protein C16 and Cyclin-Dependent Kinase 16 (CDK16) , which may be of relevance. This guide will proceed to detail the known downstream signaling pathways of these two molecules as potential subjects of interest.
Part 1: Vaccinia Virus Protein C16
The C16 protein of the vaccinia virus (VACV) is a virulence factor that modulates the host's innate immune response. It is a non-essential protein for virus replication but plays a significant role in promoting VACV virulence in vivo.[1]
Core Signaling Interaction: C16 and HIF-1α
The primary downstream signaling pathway affected by the VACV C16 protein involves the stabilization of the hypoxia-inducible transcription factor (HIF)-1α . C16 achieves this by directly binding to the cellular oxygen sensor prolyl-hydroxylase domain-containing protein (PHD)2 .[2]
Diagram of the C16-HIF-1α Signaling Pathway
Caption: C16 inhibits PHD2, leading to HIF-1α stabilization and metabolic reprogramming.
Experimental Protocols
Co-immunoprecipitation to Demonstrate C16-PHD2 Interaction:
-
Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing FLAG-tagged C16 and HA-tagged PHD2.
-
Lysis: After 24-48 hours, lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads overnight at 4°C.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluate by Western blotting using an anti-HA antibody to detect co-precipitated PHD2.
Impact on Cellular Metabolism
The stabilization of HIF-1α by C16 leads to the reprogramming of cellular energy metabolism. This is characterized by an increase in nucleotide and glutamine metabolism.[2] This anabolic reprogramming is thought to create a more favorable environment for viral replication by increasing the availability of metabolic precursors.[2]
Table 1: Metabolic Changes Induced by C16
| Metabolite Class | Change in Cells Infected with WT VACV vs. vΔC16 | Implied Pathway | Reference |
| Glutamine Derivatives | Increased | Enhanced Glutamine Metabolism | [2] |
| Nucleotides | Increased | Increased Nucleotide Synthesis | [2] |
Interaction with TRIM25
Recent studies have shown that the C16 protein also promotes the ubiquitylation and relocalization of the antiviral E3 ubiquitin-ligase, TRIM25 .[3] This interaction is another mechanism by which C16 likely counteracts the host's innate immune response.
Diagram of C16 and TRIM25 Interaction
Caption: C16 induces the ubiquitylation and relocalization of TRIM25.
Part 2: Cyclin-Dependent Kinase 16 (CDK16)
CDK16, also known as PCTAIRE-1, is a member of the cdc2/cdkx subfamily of serine/threonine protein kinases. It is involved in various cellular processes, including signal transduction, exocytosis, and cell cycle regulation.[4]
Core Signaling Pathways
CDK16 functions in complex with Cyclin Y (CCNY) and is implicated in several signaling pathways, often with roles in cancer progression.
1. BMPR1B-Smad1/5/8 Signaling Pathway:
In colorectal cancer, CDK16 (also referred to as PCTK1) has been shown to suppress proliferation, stemness, and chemoresistance through the BMPR1B-Smad1/5/8 signaling pathway.[4]
2. Phosphorylation of PRC1:
The CDK16/CCNY complex promotes the progression and metastasis of triple-negative breast cancer by phosphorylating the Protein Regulator of Cytokinesis 1 (PRC1).[4]
3. p53 Signaling Pathway:
In lung cancer, CDK16 negatively modulates the p53 signaling pathway, which contributes to radioresistance.[4]
4. AMPK-Dependent Autophagy:
The CDK16/CCNY complex is necessary for the efficient AMPK-dependent activation of autophagy.[4]
Diagram of Key CDK16 Downstream Pathways
Caption: Overview of major signaling pathways modulated by the CDK16/CCNY complex.
Experimental Protocols
In Vitro Kinase Assay for CDK16 Activity on PRC1:
-
Protein Purification: Purify recombinant GST-tagged CDK16/CCNY complex and His-tagged PRC1 from E. coli or insect cells.
-
Kinase Reaction: In a kinase buffer (containing ATP and MgCl2), incubate the purified CDK16/CCNY complex with the PRC1 substrate. Include a negative control without the kinase.
-
Detection of Phosphorylation: Stop the reaction by adding SDS-PAGE sample buffer. Analyze the reaction products by SDS-PAGE and autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody against the target site on PRC1.
Quantitative Data on CDK16 Expression
While specific quantitative data on signaling intermediates is highly context-dependent, studies have shown differential expression of CDK16 in cancerous versus non-cancerous tissues.
Table 2: Relative Expression of CDK16 in Melanoma
| Tissue Type | CDK16 Expression Level | p27/Kip1 Expression | Utility | Reference |
| Melanoma | Higher | Variable | Differentiation from Compound Nevi | [4] |
| Compound Nevi | Lower | Variable | Differentiation from Melanoma | [4] |
While the originally requested information on "this compound" could not be found, this guide provides a comprehensive overview of the downstream signaling pathways of two potentially related molecules: the vaccinia virus C16 protein and the human protein kinase CDK16. The provided diagrams, tables, and experimental methodologies offer a foundation for researchers and drug development professionals interested in these areas. Further clarification of the "this compound" designation is necessary to provide a more targeted analysis.
References
- 1. Vaccinia virus protein C16 acts intracellularly to modulate the host response and promote virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A role for vaccinia virus protein C16 in reprogramming cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The vaccinia virus protein, C16, promotes the ubiquitylation and relocalization of the antiviral E3 ubiquitin-ligase, TRIM25 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CDK16 cyclin dependent kinase 16 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
The Role of C16Y Peptide in Modulating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a complex and dynamic landscape that plays a pivotal role in cancer progression, metastasis, and response to therapy. A key feature of the TME is the aberrant vasculature and extracellular matrix, which provides both structural support and signaling cues for tumor growth. The C16Y peptide, a derivative of the laminin (B1169045) γ1 chain, has emerged as a promising therapeutic agent that targets critical components of the TME.[1][2][3] Specifically, this compound interacts with integrins αvβ3 and α5β1, which are overexpressed on activated endothelial cells and various tumor cells, thereby interfering with tumor angiogenesis and invasion.[1][2][3] This technical guide provides an in-depth overview of the this compound peptide, with a particular focus on its enhanced nanoformulation, DEAP-C16Y, and its multifaceted role in the tumor microenvironment.
The DEAP-C16Y Nanoformulation: A pH-Responsive Platform for Targeted Delivery
To overcome the inherent limitations of peptide therapeutics, such as poor stability and rapid clearance, an amphiphilic chimeric peptide, DEAP-C16Y, was developed.[3][4] This innovative formulation involves the conjugation of the hydrophilic this compound peptide with hydrophobic 3-diethylaminopropyl isothiocyanate (DEAP) molecules.[3] At physiological pH (7.4), DEAP-C16Y self-assembles into spherical nanoparticles, protecting the peptide from enzymatic degradation and prolonging its circulation time.[3][4] The acidic nature of the tumor microenvironment (pH ~6.8) triggers the dissociation of these nanoparticles, releasing the active this compound peptide directly at the tumor site.[3] This pH-responsive behavior enhances the peptide's therapeutic efficacy and minimizes off-target effects.[3]
Mechanism of Action: Targeting Angiogenesis and Tumor Invasion
The antitumor activity of this compound, and its enhanced formulation DEAP-C16Y, stems from its ability to disrupt key processes within the tumor microenvironment: the formation of new blood vessels (angiogenesis) and the invasion of tumor cells into surrounding tissues.
Inhibition of Angiogenesis
Angiogenesis is a critical process for tumor growth and metastasis, supplying tumors with essential nutrients and oxygen. DEAP-C16Y has been shown to effectively inhibit angiogenesis by impairing the function of vascular endothelial cells.[3][4] In vitro studies have demonstrated that DEAP-C16Y significantly reduces the migration and tubule formation of Human Umbilical Vein Endothelial Cells (HUVECs).[3] This anti-angiogenic effect is achieved through the inactivation of the Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathways, which are crucial for endothelial cell motility and survival.[3][4]
Inhibition of Tumor Cell Invasion
Tumor cell invasion is a prerequisite for metastasis, the primary cause of cancer-related mortality. DEAP-C16Y has been shown to decrease the invasive potential of tumor cells, such as the highly metastatic MDA-MB-231 breast cancer cell line.[3] The peptide achieves this by reducing the formation of invadopodia, which are actin-rich protrusions that degrade the extracellular matrix, allowing cancer cells to penetrate surrounding tissues.[3] This inhibitory effect is associated with the downregulation of invadopodia-related proteins, including cortactin and membrane type 1 matrix metalloproteinase (MT1-MMP).[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the DEAP-C16Y nanoformulation.
| Parameter | Value | Reference |
| Physicochemical Properties | ||
| Critical Micelle Concentration (CMC) | 1.78 µmol/L | [3] |
| Nanoparticle Diameter (pH 7.4) | ~30 nm | [3] |
| Nanoparticle Diameter (pH 6.8) | ~7 nm (disassembled) | [3] |
| In Vitro Efficacy | ||
| HUVEC Migration Inhibition | Dose-dependent inhibition observed | [3] |
| HUVEC Tubule Formation Inhibition | Dose-dependent inhibition observed | [3] |
| MDA-MB-231 Cell Invasion Inhibition | Dose-dependent inhibition observed | [3] |
| In Vivo Efficacy (4T1 Orthotopic Mammary Tumor Model) | ||
| Peptide Concentration Administered | 6.5 µmol/kg | [3] |
| Tumor Growth Inhibition | Significant reduction compared to control | [3] |
| Reduction in Microvessel Density | Significant decrease observed | [3][4] |
| Inhibition of Lung Metastasis | Significant reduction in metastatic foci | [3] |
Note: Specific IC50 or EC50 values for the in vitro assays were not explicitly stated in the primary literature reviewed. The data was presented graphically, demonstrating a dose-dependent effect.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of DEAP-C16Y's anti-tumor activity.
DEAP-C16Y Nanoparticle Formulation and Characterization
Objective: To synthesize and characterize the pH-responsive DEAP-C16Y nanoparticles.
Methodology:
-
Peptide Synthesis: The amphiphilic chimeric peptide DEAP-C16Y is synthesized by conjugating the this compound peptide with DEAP molecules.[3]
-
Nanoparticle Self-Assembly: The synthesized DEAP-C16Y peptide is dissolved in phosphate-buffered saline (PBS) at a concentration above its critical micelle concentration (1.78 µmol/L) at pH 7.4 to allow for self-assembly into spherical nanostructures.[3]
-
Characterization:
-
Transmission Electron Microscopy (TEM): The morphology and size of the self-assembled nanoparticles are visualized at both physiological pH (7.4) and acidic pH (6.8).[3]
-
Dynamic Light Scattering (DLS): The size distribution of the nanoparticles is measured at different pH values to confirm their pH-responsive disassembly.[3]
-
Critical Micelle Concentration (CMC) Determination: The CMC is determined using a fluorescent probe, such as pyrene, by measuring the change in fluorescence intensity as a function of peptide concentration.[3]
-
HUVEC Tubule Formation Assay
Objective: To assess the effect of DEAP-C16Y on the ability of endothelial cells to form capillary-like structures in vitro.
Methodology:
-
Preparation: 96-well plates are coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in endothelial cell growth medium.
-
Treatment: The cells are treated with varying concentrations of DEAP-C16Y or control peptides.
-
Incubation: The plates are incubated at 37°C in a 5% CO2 incubator for a period sufficient for tube formation to occur in the control group (typically 6-12 hours).
-
Analysis: The formation of capillary-like structures is observed and quantified under a microscope. The total tube length and the number of branch points are measured using image analysis software.
Transwell Migration Assay
Objective: To evaluate the effect of DEAP-C16Y on the migration of endothelial or tumor cells.
Methodology:
-
Chamber Setup: Transwell inserts with a porous membrane (e.g., 8 µm pores) are placed in a 24-well plate.
-
Chemoattractant: The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).
-
Cell Seeding: Cells (e.g., HUVECs or MDA-MB-231) are seeded in the upper chamber in serum-free medium containing different concentrations of DEAP-C16Y or control peptides.
-
Incubation: The plate is incubated at 37°C to allow for cell migration through the porous membrane towards the chemoattractant.
-
Quantification: After incubation, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Invadopodia Formation and Gelatin Degradation Assay
Objective: To assess the effect of DEAP-C16Y on the formation and function of invadopodia in tumor cells.
Methodology:
-
Substrate Preparation: Coverslips are coated with fluorescently labeled gelatin.
-
Cell Seeding: MDA-MB-231 tumor cells are seeded onto the gelatin-coated coverslips.
-
Treatment: The cells are treated with DEAP-C16Y or control peptides.
-
Incubation: The cells are incubated at 37°C to allow for invadopodia formation and gelatin degradation.
-
Staining and Imaging: After incubation, the cells are fixed and stained for F-actin (to visualize invadopodia) and nuclei. The coverslips are then imaged using a fluorescence microscope.
-
Analysis: The areas of gelatin degradation (visualized as dark spots in the fluorescent gelatin layer) are quantified, and the number of cells forming invadopodia is counted.
In Vivo Orthotopic Mammary Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of DEAP-C16Y.
Methodology:
-
Tumor Cell Implantation: 4T1 mammary carcinoma cells are injected into the mammary fat pad of female BALB/c mice.
-
Treatment: Once the tumors reach a palpable size, the mice are randomly assigned to treatment groups and intravenously injected with DEAP-C16Y nanostructures, this compound peptide, or a control peptide (e.g., DEAP-HSAF) at a concentration of 6.5 µmol/kg.[3]
-
Monitoring: Tumor growth is monitored by measuring tumor volume with calipers at regular intervals.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the primary tumors are excised and weighed. Lungs are also harvested to assess metastasis.
-
Immunohistochemistry: Tumor tissues are stained for CD31 to quantify microvessel density as a measure of angiogenesis. Lung tissues are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize and count metastatic foci.
Western Blot Analysis of FAK and Akt Phosphorylation
Objective: To determine the effect of DEAP-C16Y on the activation of FAK and Akt signaling pathways.
Methodology:
-
Cell Treatment: HUVECs are treated with DEAP-C16Y or control peptides for a specified period.
-
Protein Extraction: The cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FAK (p-FAK), total FAK, phosphorylated Akt (p-Akt), total Akt, and a loading control (e.g., GAPDH).
-
Detection: The membrane is then incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP), and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Frontiers | Peptide-assembled nanoparticles targeting tumor cells and tumor microenvironment for cancer therapy [frontiersin.org]
- 2. Peptide-assembled nanoparticles targeting tumor cells and tumor microenvironment for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Improvement of Stability and Efficacy of this compound Therapeutic Peptide via Molecular Self-Assembly into Tumor-Responsive Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Profile of the C16Y Peptide: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of the in vitro studies conducted on the C16Y peptide, a promising anti-angiogenic and anti-tumor agent. Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and visual representations of the peptide's mechanism of action.
Core Findings on this compound Peptide's In Vitro Activity
The this compound peptide, and its lipophilic conjugate DEAP-C16Y, have demonstrated significant potential in preclinical in vitro studies. These peptides exert their effects by targeting integrins αvβ3 and α5β1, key receptors involved in angiogenesis and tumor progression. This interaction triggers a signaling cascade that ultimately inhibits the formation of new blood vessels and reduces tumor cell invasion.
Quantitative Analysis of In Vitro Efficacy
The following tables summarize the key quantitative findings from in vitro assays assessing the biological activity of this compound and DEAP-C16Y peptides.
Table 1: Effect of this compound and DEAP-C16Y on Endothelial Cell Migration
| Peptide | Assay Type | Cell Line | Concentration | % Reduction in Migration | Citation |
| This compound | Scratch Assay | HUVEC | 50 µmol/L | 33% | [1] |
| DEAP-C16Y | Scratch Assay | HUVEC | 50 µmol/L | 49% | [1] |
| This compound | Transwell Assay | HUVEC | 50 µmol/L | 89% | [1] |
| DEAP-C16Y | Transwell Assay | HUVEC | 50 µmol/L | 93% | [1] |
Table 2: Effect of this compound and DEAP-C16Y on Endothelial Cell Tube Formation
| Peptide | Cell Line | Concentration | % Inhibition of Tube Formation | Citation |
| This compound | HUVEC | 50 µmol/L | >80% | [1] |
| DEAP-C16Y | HUVEC | 50 µmol/L | >80% | [1] |
Table 3: Cytotoxicity of this compound and DEAP-C16Y on Endothelial Cells
| Peptide | Cell Line | Concentration | Effect on Viability | Citation |
| This compound | HUVEC | Up to 100 µmol/L | Little to no effect | [1] |
| DEAP-C16Y | HUVEC | Up to 100 µmol/L | Little to no effect | [1] |
Signaling Pathway of this compound Peptide
The anti-angiogenic effects of the this compound peptide are mediated through the inhibition of the FAK/PI3K/Akt signaling pathway. Upon binding to integrins αvβ3 and α5β1 on the surface of endothelial cells, the DEAP-C16Y peptide has been shown to suppress the phosphorylation of key signaling molecules: Focal Adhesion Kinase (FAK), Phosphoinositide 3-kinase (PI3K), and Protein Kinase B (Akt).[1] This disruption of the signaling cascade is a critical mechanism behind the observed inhibition of endothelial cell migration and tube formation.
Experimental Protocols
This section provides detailed methodologies for the key in vitro experiments cited in this guide.
Endothelial Cell Migration Assay (Scratch Assay)
Objective: To assess the effect of this compound peptide on the migration of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Appropriate cell culture medium (e.g., M199 medium supplemented with 20% FBS, 30 µg/mL endothelial cell growth supplement, and 100 µg/mL heparin)
-
This compound or DEAP-C16Y peptide
-
24-well plates
-
Pipette tips (p200)
-
Microscope with a camera
Procedure:
-
Seed HUVECs in 24-well plates and culture until a confluent monolayer is formed.
-
Create a "scratch" in the center of the cell monolayer using a sterile p200 pipette tip.
-
Wash the wells with serum-free medium to remove detached cells.
-
Add fresh medium containing the desired concentration of this compound or DEAP-C16Y peptide (e.g., 50 µmol/L). A vehicle control (medium without peptide) should be included.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12 or 24 hours).
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure or migration inhibition compared to the vehicle control.
Endothelial Cell Tube Formation Assay
Objective: To evaluate the effect of this compound peptide on the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane matrix
-
This compound or DEAP-C16Y peptide
-
96-well plates
-
Microscope with a camera
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in medium containing the desired concentration of this compound or DEAP-C16Y peptide (e.g., 50 µmol/L).
-
Seed the HUVEC suspension onto the solidified Matrigel.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Visualize and capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the number of enclosed loops.
-
Compare the results from peptide-treated wells to a vehicle control.
Western Blot Analysis of FAK/PI3K/Akt Pathway
Objective: To determine the effect of this compound peptide on the phosphorylation status of FAK, PI3K, and Akt.
Materials:
-
Endothelial cells (e.g., HUVECs)
-
This compound or DEAP-C16Y peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated FAK, PI3K, and Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture endothelial cells and treat with this compound or DEAP-C16Y for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Quantify the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against the total and phosphorylated forms of FAK, PI3K, and Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and capture the image.
-
Perform densitometry to quantify the band intensities and determine the ratio of phosphorylated to total protein for each target.
Conclusion
The in vitro data presented in this technical guide strongly support the potential of the this compound peptide and its derivatives as anti-angiogenic agents. The detailed protocols and pathway visualizations provide a valuable resource for researchers seeking to further investigate the therapeutic applications of this promising peptide. Future studies should focus on elucidating the precise molecular interactions and exploring the in vivo efficacy of this compound in relevant disease models.
References
Preclinical Animal Models for HPX-C16Y Kinase Inhibitor Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The HPX-C16Y Mutation as a Therapeutic Target
The hypothetical protein kinase, HPX (Hypothetical Protein X), is a critical component of intracellular signaling pathways regulating cell proliferation and survival. The specific point mutation C16Y (Cysteine to Tyrosine at position 16) has been identified as a constitutively activating mutation, leading to uncontrolled downstream signaling and oncogenesis. This mutation is a key driver in a subset of aggressive solid tumors, now designated as "HPX-Driven Cancers".
The constitutive activation of the HPX-C16Y mutant kinase makes it a prime target for therapeutic intervention. The development of small molecule kinase inhibitors that selectively target the HPX-C16Y variant is a promising strategy. To evaluate the efficacy and safety of these potential drug candidates, robust preclinical animal models that accurately recapitulate the human disease are essential.[1][2][3]
This guide provides an in-depth overview of the core preclinical animal models for HPX-C16Y research, detailing experimental protocols and data presentation for effective drug development.
Core Preclinical Animal Models
The selection of an appropriate animal model is critical for the successful preclinical evaluation of HPX-C16Y inhibitors. The three primary types of models used are Cell-Derived Xenografts (CDX), Patient-Derived Xenografts (PDX), and Genetically Engineered Mouse Models (GEMMs). Each model offers distinct advantages and limitations.
Cell-Derived Xenograft (CDX) Models
CDX models are generated by subcutaneously or orthotopically implanting human cancer cell lines engineered to express the HPX-C16Y mutation into immunodeficient mice.[4] These models are highly reproducible, cost-effective, and have rapid study timelines, making them ideal for initial efficacy screening and pharmacokinetic/pharmacodynamic (PK/PD) studies.[5][6]
Key Characteristics:
-
High Reproducibility: Uniform tumor growth and response to treatment.
-
Scalability: Large cohorts of animals can be generated for statistically significant studies.
-
Well-Characterized: The genetic background of the cell lines is well-defined.
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from patients with HPX-Driven Cancer directly into immunodeficient mice.[7][8][9] These models are considered more clinically relevant as they better preserve the histological and genetic heterogeneity of the original human tumor.[5][10] PDX models are invaluable for evaluating therapeutic response in a context that more closely mimics the patient population.[7][8]
Key Characteristics:
-
Clinical Relevance: Recapitulate the complexity and heterogeneity of human tumors.[9][10]
-
Predictive Power: Drug responses in PDX models have shown a higher correlation with clinical outcomes.[9]
-
Biomarker Discovery: Useful for identifying biomarkers of response and resistance.
Genetically Engineered Mouse Models (GEMMs)
GEMMs are created by introducing the HPX-C16Y mutation directly into the mouse genome, allowing for the development of tumors in a fully immunocompetent host.[11][12][13] This enables the study of the tumor microenvironment and the interaction between the tumor and the immune system, which is crucial for evaluating immunotherapies and combination strategies.[14][15]
Key Characteristics:
-
Intact Immune System: Allows for the study of immuno-oncology agents.
-
Spontaneous Tumorigenesis: Tumors arise in their natural microenvironment, mimicking human disease progression.[13]
-
Target Validation: Provides the highest level of validation for the oncogenic potential of the HPX-C16Y mutation.
Data Presentation: Comparative Efficacy of a Novel HPX-C16Y Inhibitor
Quantitative data from preclinical studies should be summarized in a clear and structured format to facilitate comparison between models and treatment groups.
Table 1: In Vivo Efficacy of HPX-Inhibitor-123 in CDX Models
| Cell Line Model | Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) |
| HPX-C16Y-Ba/F3 | Vehicle | Daily | 0% | - |
| HPX-Inhibitor-123 (10 mg/kg) | Daily | 75% | Yes | |
| HPX-Inhibitor-123 (30 mg/kg) | Daily | 95% | Yes | |
| HPX-C16Y-NIH-3T3 | Vehicle | Daily | 0% | - |
| HPX-Inhibitor-123 (10 mg/kg) | Daily | 68% | Yes | |
| HPX-Inhibitor-123 (30 mg/kg) | Daily | 91% | Yes |
Table 2: In Vivo Efficacy of HPX-Inhibitor-123 in PDX Models
| PDX Model ID | Treatment Group | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Number of Responders / Total |
| PDX-HPX-001 | Vehicle | Daily | 0% | 0/8 |
| HPX-Inhibitor-123 (30 mg/kg) | Daily | 88% | 7/8 | |
| PDX-HPX-002 | Vehicle | Daily | 0% | 0/8 |
| HPX-Inhibitor-123 (30 mg/kg) | Daily | 65% | 5/8 | |
| PDX-HPX-003 | Vehicle | Daily | 0% | 0/8 |
| HPX-Inhibitor-123 (30 mg/kg) | Daily | 32% | 2/8 |
Detailed Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of preclinical studies.
Protocol for In Vivo Efficacy Studies in CDX and PDX Models
-
Animal Husbandry:
-
Use immunodeficient mice (e.g., NOD-scid IL2Rgamma(null) or NSG mice) aged 6-8 weeks.[16]
-
House animals in a specific pathogen-free facility.
-
Provide ad libitum access to food and water.
-
-
Tumor Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Drug Administration and Monitoring:
-
Administer the investigational drug (e.g., HPX-Inhibitor-123) and vehicle control according to the specified dosing schedule (e.g., daily oral gavage).
-
Monitor animal body weight and overall health daily.
-
-
Endpoint and Data Analysis:
-
The primary endpoint is tumor growth inhibition.
-
At the end of the study, euthanize the animals and collect tumors for further analysis.
-
Analyze data using appropriate statistical methods (e.g., ANOVA).[19]
-
Protocol for Pharmacodynamic (PD) Biomarker Analysis
-
Tissue Collection:
-
Collect tumor tissue at various time points after the final dose.
-
Flash-freeze a portion of the tumor for protein and RNA analysis, and fix the remainder in formalin for immunohistochemistry (IHC).
-
-
Western Blot Analysis:
-
Prepare tumor lysates and quantify protein concentration.
-
Perform western blotting to assess the phosphorylation status of downstream signaling proteins (e.g., p-MEK, p-ERK).
-
-
Immunohistochemistry (IHC):
-
Perform IHC on formalin-fixed, paraffin-embedded tumor sections to visualize the in-situ expression and phosphorylation of key pathway proteins.
-
Visualizations: Signaling Pathways and Experimental Workflows
HPX-C16Y Signaling Pathway
The constitutively active HPX-C16Y kinase drives oncogenesis through the activation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK pathway.
Caption: The HPX-C16Y signaling cascade leading to cell proliferation.
Experimental Workflow for In Vivo Efficacy Studies
A standardized workflow ensures consistency and reproducibility in preclinical efficacy studies.
Caption: Standardized workflow for preclinical in vivo efficacy studies.
References
- 1. The role of oncogenic kinases in human cancer (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Whole Animal Platform to Advance A Clinical Kinase Inhibitor Into New Disease Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to use Cell line Derived Xenograft (CDX) and Patient Derived Xenograft (PDX) humanized mouse models - TransCure bioServices [transcurebioservices.com]
- 5. td2inc.com [td2inc.com]
- 6. nuvisan.com [nuvisan.com]
- 7. oaepublish.com [oaepublish.com]
- 8. Patient-Derived Xenograft Models to Improve Targeted Therapy in Epithelial Ovarian Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Genetically Engineered Mouse Models of K-Ras-Driven Lung and Pancreatic Tumors: Validation of Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation of genetically engineered mice for lung cancer with mutant EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. three.jsc.nasa.gov [three.jsc.nasa.gov]
- 14. researchgate.net [researchgate.net]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 17. Discovery and Preclinical Characterization of Novel Small Molecule TRK and ROS1 Tyrosine Kinase Inhibitors for the Treatment of Cancer and Inflammation | PLOS One [journals.plos.org]
- 18. In vivo therapeutic efficacy studies [bio-protocol.org]
- 19. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for C16Y Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C16Y peptide, a derivative of the laminin (B1169045) γ1 chain peptide C16 (KAFDITYVRLKF), is a synthetic peptide of interest in cancer research and drug development.[1][2] The addition of a tyrosine residue at the C-terminus (KAFDITYVRLKFY) provides a site for modification and radiolabeling, enhancing its utility as a research tool and therapeutic candidate. This compound has been shown to impair vascular endothelial cell migration and tumor cell invasion, making it a promising agent for anti-angiogenic and anti-metastatic therapies.[3] This document provides a detailed protocol for the chemical synthesis and purification of the this compound peptide.
This compound Peptide: Quantitative Data Summary
| Parameter | Value | Reference |
| Full Amino Acid Sequence | Lys-Ala-Phe-Asp-Ile-Thr-Tyr-Val-Arg-Leu-Lys-Phe-Tyr | Inferred from[1][2] |
| Molecular Formula | C₈₄H₁₂₅N₁₇O₁₉ | Calculated |
| Average Molecular Weight | 1657.0 g/mol | Calculated |
| Purity (post-HPLC) | >95% | Typical expectation for synthetic peptides |
| Yield (post-purification) | 15-30% | Typical expectation for synthetic peptides |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) chemistry.
Materials:
-
Fmoc-Tyr(tBu)-Wang resin (or similar pre-loaded resin)
-
Fmoc-protected amino acids: Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Val-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Ile-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ala-OH
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
-
Cold diethyl ether
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Shake for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF solution and shake for another 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents to the resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Shake for 1-2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Drain the coupling solution and wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the this compound sequence, from the C-terminus to the N-terminus (F, K, L, R, V, Y, T, I, D, F, A, K).
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2).
-
Resin Washing and Drying: Wash the peptide-resin extensively with DMF, DCM, and finally methanol. Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Add the cold cleavage cocktail to the dried peptide-resin.
-
Shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purification of this compound by Reverse-Phase HPLC (RP-HPLC)
Materials:
-
Crude this compound peptide
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN)
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Centrifuge to remove any insoluble material.
-
HPLC Purification:
-
Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).
-
Inject the dissolved crude peptide onto the column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A typical gradient would be from 10% to 50% B over 40 minutes. The optimal gradient may need to be determined empirically.
-
Monitor the elution profile at 220 nm and 280 nm.
-
Collect fractions corresponding to the major peptide peak.
-
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the fractions with >95% purity and lyophilize to obtain the final purified this compound peptide as a white, fluffy powder.
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
Visualizations
Caption: Experimental workflow for this compound peptide synthesis and purification.
Caption: Proposed signaling pathway of this compound peptide.
References
- 1. Laminin γ1 chain peptide, C-16 (KAFDITYVRLKF), promotes migration, MMP-9 secretion, and pulmonary metastasis of B16–F10 mouse melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C16 Peptide and Ang-1 Improve Functional Disability and Pathological Changes in an Alzheimer’s Disease Model Associated with Vascular Dysfunction [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for C16Y Peptide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C16Y peptide, with the amino acid sequence DFKLFAVYIKYR, is a promising anti-angiogenic agent that functions by targeting integrins αvβ3 and α5β1.[1] Its mechanism of action involves the disruption of key signaling pathways that are crucial for endothelial cell migration, proliferation, and the formation of new blood vessels. These characteristics make this compound a valuable tool for in vitro studies in cancer research, ophthalmology, and other fields where angiogenesis is a critical pathological process. A modified form, 3-diethylaminopropyl isothiocyanate (DEAP)-C16Y, has been developed to enhance stability and therapeutic efficacy through self-assembly into nanoparticles.[1][2] This document provides detailed application notes and protocols for the use of this compound and its derivatives in cell culture experiments.
Mechanism of Action
This compound exerts its anti-angiogenic effects by binding to integrin receptors αvβ3 and α5β1 on the surface of endothelial cells. This interaction competitively inhibits the binding of extracellular matrix proteins like laminin, leading to the inactivation of downstream signaling pathways.[1] Specifically, this compound has been shown to impair the Focal Adhesion Kinase (FAK) and the Phosphoinositide 3-kinase (PI3K)-Akt signaling cascades.[1] The inhibition of these pathways results in decreased endothelial cell migration, invasion, and the inability to form tubular networks, which are all critical steps in angiogenesis.[1]
Signaling Pathway Diagram
Caption: this compound peptide signaling pathway.
Data Presentation
Quantitative data for the unmodified this compound peptide is limited in publicly available literature. Most studies focus on the more stable DEAP-C16Y nanoformulation. The following tables summarize the available quantitative and qualitative data for both this compound and DEAP-C16Y to facilitate comparison.
Table 1: Effect of this compound and DEAP-C16Y on Endothelial Cell Function
| Parameter | Peptide | Cell Type | Concentration | Observed Effect | Citation |
| Cell Viability | This compound & DEAP-C16Y | HUVECs | Not specified | Negligible cytotoxicity | [1] |
| Cell Migration | DEAP-C16Y | HUVECs | Not specified | Greater potency in suppression than this compound | [1] |
| Tube Formation | This compound & DEAP-C16Y | HUVECs | Not specified | >80% suppression of endothelial tubule network formation | [1] |
| Tube Formation | DEAP-C16Y | HUVECs | 100 µg/ml | Significant inhibition of tube formation |
Table 2: General Concentration Ranges for Anti-Angiogenic Peptides in Cell Culture Assays
| Assay | Peptide Concentration Range | Cell Type | Citation |
| Cell Migration | 0.001 - 50 µM | HUVECs | |
| Cell Adhesion | 5 µ g/well | HUVECs | |
| Tube Formation | 1 - 25 µM | HUVECs |
Experimental Protocols
Peptide Preparation and Storage
Solubility: The this compound peptide has a high proportion of hydrophobic and basic amino acids. For cell culture applications, it is recommended to first dissolve the peptide in a small amount of sterile dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution. Subsequently, this stock solution can be diluted to the final working concentration in serum-free cell culture medium or phosphate-buffered saline (PBS). To avoid precipitation, add the DMSO stock dropwise to the aqueous buffer while gently vortexing. The final concentration of DMSO in the cell culture should be kept below 0.5%, and ideally below 0.1%, to minimize cytotoxicity.
Storage: Lyophilized this compound peptide should be stored at -20°C or -80°C. Once reconstituted in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. Peptide solutions are generally less stable than their lyophilized form.
Experimental Workflow: In Vitro Angiogenesis Assays
Caption: General workflow for in vitro angiogenesis assays with this compound.
Protocol 1: Wound Healing (Scratch) Assay for Cell Migration
This assay assesses the effect of this compound on the collective migration of a sheet of cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Complete endothelial cell growth medium (e.g., EGM-2)
-
24-well tissue culture plates
-
Sterile p200 pipette tips
-
This compound peptide stock solution (in DMSO)
-
Serum-free basal medium
-
Microscope with a camera
Procedure:
-
Seed HUVECs in a 24-well plate and culture until they form a confluent monolayer.
-
Once confluent, gently create a linear scratch in the monolayer using a sterile p200 pipette tip.
-
Wash the wells twice with PBS to remove detached cells.
-
Replace the medium with serum-free basal medium containing different concentrations of this compound peptide (e.g., 0.1, 1, 10, 25 µM). Include a vehicle control (DMSO at the highest concentration used for the peptide) and a positive control (e.g., complete medium with growth factors).
-
Place the plate in a 37°C, 5% CO2 incubator.
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).
-
Quantify the migration by measuring the width of the scratch at different points or the total area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure.
Protocol 2: Transwell Migration Assay (Boyden Chamber)
This assay evaluates the chemotactic response of cells to this compound.
Materials:
-
HUVECs
-
Transwell inserts (e.g., 8 µm pore size for 24-well plates)
-
Serum-free and complete endothelial cell growth medium
-
This compound peptide stock solution
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet)
Procedure:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 1 hour at 37°C.
-
Harvest HUVECs and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., complete medium with growth factors).
-
In the upper chamber (the Transwell insert), add the HUVEC suspension. Add different concentrations of this compound peptide to the upper chamber. Include appropriate controls.
-
Incubate the plate for 4-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the top surface of the membrane by gently scraping with a cotton swab.
-
Fix the migrated cells on the bottom surface of the membrane with 4% paraformaldehyde for 10 minutes.
-
Stain the fixed cells with 0.1% Crystal Violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
Protocol 3: Tube Formation Assay on Matrigel
This assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Matrigel (growth factor reduced)
-
Pre-chilled 96-well plate
-
Pre-chilled pipette tips
-
This compound peptide stock solution
-
Endothelial cell basal medium
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Using pre-chilled pipette tips, coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel per well. Avoid introducing air bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in basal medium containing different concentrations of this compound peptide.
-
Seed the HUVECs onto the solidified Matrigel at a density of 1.5-2.0 x 10^4 cells per well.
-
Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Observe and photograph the formation of tubular networks using a microscope.
-
Quantify angiogenesis by measuring the total tube length, number of branch points, and number of loops using image analysis software.
Protocol 4: Western Blot for FAK and Akt Phosphorylation
This protocol is to assess the effect of this compound on the activation of key signaling molecules.
Materials:
-
HUVECs
-
This compound peptide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-FAK (Tyr397), anti-total FAK, anti-phospho-Akt (Ser473), anti-total Akt, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed HUVECs and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Treat the cells with the desired concentrations of this compound for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
References
- 1. Improvement of Stability and Efficacy of this compound Therapeutic Peptide via Molecular Self-Assembly into Tumor-Responsive Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro assessment of varying peptide surface density on the suppression of angiogenesis by micelles displaying αvβ3 blocking peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C16Y Peptide Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The C16Y peptide, a derivative of the laminin (B1169045) γ1 chain, and its related form, C16, have emerged as promising therapeutic agents in various preclinical models. These peptides primarily function by targeting and binding to integrins αvβ3 and α5β1, which are often overexpressed on activated endothelial cells and various tumor cells. This interaction interferes with downstream signaling pathways, leading to the inhibition of angiogenesis, reduction of inflammation, and suppression of tumor growth and metastasis. This document provides detailed application notes and experimental protocols for the administration of the this compound peptide and its nanoformulation (DEAP-C16Y) in mouse and rat models of cancer, neuroinflammation, and Alzheimer's disease.
Application Notes
The this compound peptide and its analogue C16 have demonstrated therapeutic efficacy in a range of disease models. The primary mechanism of action involves the competitive binding to integrins αvβ3 and α5β1, which disrupts crucial cellular processes such as cell migration, proliferation, and survival.
-
Oncology: In cancer models, this compound peptide administration has been shown to inhibit tumor growth and metastasis. A significant advancement in this area is the development of the DEAP-C16Y nanoformulation, an amphiphilic chimeric peptide that self-assembles into nanostructures. This formulation enhances the stability and circulation time of the this compound peptide, leading to more efficient accumulation at the tumor site.[1][2] The DEAP-C16Y nanostructures have been shown to impair vascular endothelial cell migration and tubule formation by inactivating the focal adhesion kinase (FAK) and PI3K-Akt pathways.[1] This results in a significant decrease in microvessel density within tumors.[1] Furthermore, these nanostructures can be loaded with chemotherapeutic agents like doxorubicin, offering a platform for combination therapy.[1][3]
-
Neuroinflammation and Neurodegenerative Diseases: The C16 peptide has shown significant therapeutic potential in models of neuroinflammatory and neurodegenerative diseases. In a rat model of Neuromyelitis Optica (NMO), a demyelinating disease of the central nervous system, intravenous administration of the C16 peptide reduced the infiltration of inflammatory cells, prevented demyelination, and lessened axonal loss.[1][4] The mechanism in this context also involves the PI3K/Akt signaling pathway, in addition to the Tie2 kinase pathway, which are crucial for vascular growth and stabilization.[1][5] In a rat model of Alzheimer's disease, a combination therapy of C16 peptide and Angiopoietin-1 (Ang-1) improved functional disability and reduced neuronal death by inhibiting inflammatory cell infiltration and protecting the blood-brain barrier.[6]
Data Presentation
Table 1: Summary of C16/C16Y Peptide Administration Protocols in Rodent Models
| Disease Model | Animal Model | Peptide/Formulation | Dosage | Administration Route | Frequency & Duration | Reference |
| Neuromyelitis Optica (NMO) | Rat | C16 | 2 mg | Intravenous (tail vein) | Daily for 2 weeks | [1][5] |
| Neuromyelitis Optica (NMO) | Rat | C16 + Ang-1 | 2 mg C16 + 400 µg Ang-1 | Intravenous (tail vein) | Daily for 1 week | [4][7] |
| Alzheimer's Disease | Rat | C16 + Ang-1 | 2 mg C16 + 400 µg Ang-1 | Intravenous (tail vein) | Daily for 2 weeks | [6] |
| Mammary Tumor | Mouse (BALB/c) | DEAP-C16Y Nanostructure | 6.5 µmol/kg | Intravenous | Every 3 days for 4 doses | |
| Dystonia (3-NP induced) | Mouse | C16 + Ang-1 | 200 µg C16 + 40 µg Ang-1 | Intravenous (tail vein) | Daily for 2 weeks | [7] |
Table 2: Quantitative Outcomes of C16/C16Y Peptide Treatment in Rodent Models
| Disease Model | Treatment Group | Key Outcome Measure | Result | Reference |
| Mammary Tumor | DEAP-C16Y | Microvessel Density | Significant decrease compared to control | [1] |
| Mammary Tumor | DEAP-C16Y | Tumor Growth | Significant inhibition of tumor growth | |
| Mammary Tumor | DEAP-C16Y | Lung Metastasis | Significant reduction in metastatic foci | |
| Neuromyelitis Optica (NMO) | C16 | Inflammatory Cell Infiltration | Reduced infiltration in spinal cord and optic nerve | [1] |
| Neuromyelitis Optica (NMO) | C16 | Demyelination and Axonal Loss | Prevented compared to vehicle-treated group | [1] |
| Alzheimer's Disease | C16 + Ang-1 | Spatial Memory (Morris Water Maze) | Significantly improved escape performance | [6] |
| Acute Respiratory Distress Syndrome (ARDS) | C16 + Ang-1 | Survival Rate | Improved from 47% to 80% | |
| Acute Respiratory Distress Syndrome (ARDS) | C16 + Ang-1 | Lung Wet-to-Dry Weight Ratio | Decreased to 1.53 compared to 3.55 in vehicle group |
Experimental Protocols
Protocol 1: Preparation of C16 and this compound Peptide Solutions for In Vivo Administration
Materials:
-
C16 Peptide (KAFDITYVRLKF) or this compound Peptide (DFKLFAVYIKYR)
-
Sterile distilled water
-
0.3% Acetic acid (for C16)
-
Sodium hydroxide (B78521) (NaOH) solution (for pH adjustment)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
0.22 µm sterile disc filter
-
Sterile vials
Procedure:
-
Dissolving C16 Peptide:
-
Weigh the desired amount of C16 peptide.
-
Dissolve the peptide in sterile distilled water containing 0.3% acetic acid to a stock concentration of 4 mg/mL.[4][7]
-
Sterilize the solution by passing it through a 0.22 µm disc filter.[4][7]
-
For a final concentration of 2 mg/mL, add an equal volume of sterile PBS.[7]
-
-
Dissolving this compound Peptide (General Protocol):
-
For peptides with a net positive charge (like this compound), attempt to dissolve in sterile water first.
-
If solubility is low, add a small amount of 25% acetic acid and vortex gently.[8]
-
Dilute to the desired concentration with sterile PBS.
-
-
Storage:
-
Store the stock solution in aliquots at -20°C or lower. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Administration of DEAP-C16Y Nanoformulation in a Mammary Tumor Mouse Model
Animal Model:
-
Female BALB/c mice
-
4T1 mammary carcinoma cells for tumor induction
Materials:
-
DEAP-C16Y peptide
-
Sterile PBS, pH 7.4
-
Syringes and needles for intravenous injection
-
Animal restrainer
Procedure:
-
Tumor Induction:
-
Implant 4T1 cells into the mammary fat pads of the mice.
-
Allow tumors to grow to a palpable size.
-
-
Preparation of DEAP-C16Y Nanoformulation:
-
Administration:
-
Administer the DEAP-C16Y nanoformulation intravenously via the tail vein at a dosage of 6.5 µmol/kg.
-
The treatment schedule is typically every third day for a total of four doses.
-
-
Control Groups:
-
A vehicle control group receiving PBS.
-
A control group receiving a non-functional peptide nanoformulation (e.g., DEAP-HSAF).
-
A control group receiving the this compound peptide (not in a nanoformulation) for comparison.
-
-
Monitoring:
-
Measure tumor volume every other day using calipers.
-
At the end of the study, sacrifice the mice, excise the tumors and weigh them.
-
Collect lungs to assess metastasis.
-
Protocol 3: Administration of C16 Peptide in a Neuromyelitis Optica (NMO) Rat Model
Animal Model:
-
Adult Lewis rats
-
NMO-IgG from patient serum and human complement for disease induction
Procedure:
-
NMO Model Induction:
-
Administration:
-
Control Groups:
-
Assessment:
-
Monitor clinical scores of the animals daily.
-
At the end of the study, collect spinal cord and optic nerve tissues for histological analysis to assess inflammatory cell infiltration, demyelination, and axonal loss.
-
Protocol 4: Immunohistochemistry for Microvessel Density (CD31 Staining) in Tumor Tissues
Materials:
-
Formalin-fixed, paraffin-embedded tumor sections
-
Anti-CD31 antibody
-
Secondary antibody and detection system (e.g., HRP-conjugated and DAB substrate)
-
Antigen retrieval buffer (e.g., 0.5 M Tris, pH 10)[6]
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a suitable buffer, such as 0.5 M Tris (pH 10) for CD31.[6]
-
-
Staining:
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary anti-CD31 antibody.
-
Wash and incubate with the secondary antibody.
-
Develop the signal using a chromogen like DAB.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Capture images of the stained sections.
-
Quantify microvessel density by counting the number of stained vessels per field or by measuring the stained area.[11]
-
Protocol 5: Western Blot Analysis of the PI3K/Akt Signaling Pathway
Materials:
-
Cell lysates from treated and control cells (e.g., HUVECs)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-FAK, anti-total-FAK
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells and determine protein concentration.
-
Prepare samples with Laemmli buffer and boil.
-
-
Electrophoresis and Transfer:
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with the primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.[1]
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Visualizations
Caption: this compound peptide signaling pathway.
Caption: Experimental workflow for this compound in a cancer model.
Caption: Experimental workflow for C16 in an NMO model.
References
- 1. benchchem.com [benchchem.com]
- 2. noldus.com [noldus.com]
- 3. researchgate.net [researchgate.net]
- 4. cyagen.com [cyagen.com]
- 5. C16 Peptide Promotes Vascular Growth and Reduces Inflammation in a Neuromyelitis Optica Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunohistochemistry in the evaluation of neovascularization in tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combined treatment with C16 peptide and angiopoietin-1 confers neuroprotection and reduces inflammation in 3-nitropropionic acid-induced dystonia mice | Aging [static-site-aging-prod2.impactaging.com]
- 8. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 9. Unique Neuromyelitis Optica Pathology Produced in Naïve Rats by Intracerebral Administration of NMO-IgG - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuromyelitis optica pathology in rats following intraperitoneal injection of NMO-IgG and intracerebral needle injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: DEAP-C16Y Nanoformulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and evaluation of the DEAP-C16Y nanoformulation, a promising pH-responsive peptide-based nanomedicine for cancer therapy.
Introduction
DEAP-C16Y is an amphiphilic chimeric peptide designed for targeted cancer therapy. It is formed by conjugating the functional molecule 3-diethylaminopropyl isothiocyanate (DEAP) to the short antitumor peptide, C16Y.[1][2] At physiological pH (7.4), DEAP-C16Y peptides self-assemble into spherical nanostructures. These nanoformulations are stable in circulation but are designed to dissociate in the weakly acidic tumor microenvironment, releasing the active peptide molecules.[1][2] The released DEAP-C16Y peptides can inhibit tumor angiogenesis and invasion.[1][2] Furthermore, the hydrophobic core of the nanoformulation can be utilized to encapsulate chemotherapeutic drugs like doxorubicin (B1662922) for combination therapy.[1]
Physicochemical Properties
The DEAP-C16Y nanoformulation exhibits distinct physicochemical properties that are crucial for its therapeutic function.
| Property | Value | Conditions | Reference |
| Critical Micelle Concentration (CMC) | 1.78 µmol/L | --- | [3] |
| Average Diameter (Nanoparticles) | ~30 nm | pH 7.4 | [2] |
| Morphology | Spherical Nanostructures | pH 7.4 | [3] |
| pH-Responsiveness | Dissociation at pH 6.8 | --- | [3] |
Experimental Protocols
Preparation of DEAP-C16Y Nanoformulation
This protocol describes the synthesis of the DEAP-C16Y peptide and its self-assembly into a nanoformulation.
Materials:
-
Fmoc-protected amino acids
-
Solid-phase peptide synthesis (SPPS) resin
-
3-diethylaminopropyl isothiocyanate (DEAP)
-
Solvents (DMF, DCM, etc.)
-
Cleavage cocktail (e.g., TFA-based)
-
Purification system (e.g., HPLC)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Peptide Synthesis:
-
The this compound peptide (sequence: DFKLFAVYIKYR) is synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[3]
-
Three additional lysine (B10760008) residues are incorporated to provide primary amino groups for DEAP conjugation.[3]
-
Glycine can be added to both ends to remove terminal charges.[3]
-
-
DEAP Conjugation:
-
Following peptide synthesis and deprotection of the lysine side chains, the resin-bound peptide is reacted with an excess of 3-diethylaminopropyl isothiocyanate (DEAP) in a suitable solvent like DMF.
-
The reaction is allowed to proceed for several hours at room temperature to ensure complete conjugation of DEAP molecules to the lysine side chains.
-
-
Cleavage and Purification:
-
The DEAP-C16Y peptide is cleaved from the resin using a standard cleavage cocktail (e.g., trifluoroacetic acid-based).
-
The crude peptide is precipitated, washed, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Nanoformulation Self-Assembly:
-
The purified DEAP-C16Y peptide is dissolved in an appropriate solvent (e.g., DMSO) and then added dropwise to a phosphate-buffered saline (PBS) solution at pH 7.4 with gentle stirring.
-
The amphiphilic nature of the DEAP-C16Y peptide will drive its self-assembly into nanoformulations.
-
The resulting nanoformulation solution is then dialyzed against PBS (pH 7.4) to remove any organic solvent.
-
Figure 1: Workflow for DEAP-C16Y nanoformulation preparation.
Characterization of DEAP-C16Y Nanoformulation
3.2.1. Size and Morphology Analysis
-
Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and size distribution of the nanoformulations in solution.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and confirm the size of the nanoformulations. Samples are typically prepared by drop-casting the nanoformulation solution onto a carbon-coated copper grid and allowing it to air dry before imaging.
3.2.2. pH-Responsive Disassembly
-
The size of the nanoformulations is measured by DLS at physiological pH (7.4) and in a weakly acidic environment (pH 6.8) to confirm their pH-responsive disassembly. A significant decrease in the scattered light intensity and the appearance of smaller particle sizes at pH 6.8 indicate dissociation.[3]
Doxorubicin Loading (DEAP-C16Y-Dox)
This protocol outlines the encapsulation of the hydrophobic chemotherapeutic drug doxorubicin (Dox) into the DEAP-C16Y nanoformulation.
Materials:
-
DEAP-C16Y peptide
-
Doxorubicin hydrochloride
-
Triethylamine (B128534) (TEA)
-
Organic solvent (e.g., DMSO)
-
PBS (pH 7.4)
Protocol:
-
Doxorubicin hydrochloride is first neutralized with triethylamine to obtain the hydrophobic form of doxorubicin.
-
The hydrophobic doxorubicin and the DEAP-C16Y peptide are co-dissolved in a small amount of an organic solvent like DMSO.
-
This solution is then added dropwise to PBS (pH 7.4) under gentle stirring.
-
The co-assembly of DEAP-C16Y and doxorubicin results in the formation of doxorubicin-loaded nanoformulations (DEAP-C16Y-Dox).
-
The resulting solution is dialyzed against PBS (pH 7.4) to remove the organic solvent and any unloaded drug.
Figure 2: Workflow for doxorubicin loading into DEAP-C16Y nanoformulations.
In Vitro Efficacy Assays
Cell Viability Assay
This assay determines the cytotoxicity of the DEAP-C16Y nanoformulation.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines
-
Cell culture medium
-
DEAP-C16Y nanoformulation
-
MTT or similar cell viability reagent
-
96-well plates
Protocol:
-
Seed HUVECs in 96-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the DEAP-C16Y nanoformulation for a specified period (e.g., 24-48 hours).
-
Add MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan (B1609692) crystals and measure the absorbance at the appropriate wavelength to determine cell viability.
Endothelial Cell Migration Assay (Scratch Assay)
This assay assesses the effect of the nanoformulation on endothelial cell migration, a key process in angiogenesis.
Materials:
-
HUVECs
-
Culture plates
-
Pipette tip or cell scraper
-
Microscope with imaging capabilities
Protocol:
-
Grow HUVECs to a confluent monolayer in culture plates.
-
Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Wash the wells to remove detached cells and add fresh medium containing different concentrations of the DEAP-C16Y nanoformulation.
-
Image the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Quantify the rate of wound closure to determine the effect on cell migration.
Endothelial Cell Tubule Formation Assay
This assay evaluates the ability of the nanoformulation to inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
HUVECs
-
Matrigel or a similar basement membrane extract
-
Culture plates
-
Microscope
Protocol:
-
Coat the wells of a culture plate with Matrigel and allow it to solidify.
-
Seed HUVECs onto the Matrigel-coated surface in the presence of varying concentrations of the DEAP-C16Y nanoformulation.
-
Incubate for a period that allows for tubule formation (e.g., 6-18 hours).
-
Image the tube-like structures and quantify parameters such as the number of branch points and total tube length.
In Vivo Antitumor Efficacy
This protocol describes a general procedure for evaluating the antitumor efficacy of the DEAP-C16Y nanoformulation in an orthotopic mammary tumor model.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude mice)
-
Mammary tumor cells (e.g., 4T1)
-
DEAP-C16Y nanoformulation (and DEAP-C16Y-Dox for combination therapy)
-
Saline or PBS (for control group)
-
Calipers for tumor measurement
Protocol:
-
Tumor Inoculation: Orthotopically inject mammary tumor cells into the mammary fat pad of the mice.
-
Treatment: Once tumors reach a palpable size, randomly assign mice to different treatment groups (e.g., saline control, free this compound peptide, DEAP-C16Y nanoformulation, DEAP-C16Y-Dox nanoformulation).
-
Administer the treatments systemically (e.g., via tail vein injection) at predetermined intervals.
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study, sacrifice the mice, and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for microvessel density).
Mechanism of Action: Signaling Pathway
DEAP-C16Y exerts its anti-angiogenic and anti-invasive effects by targeting integrin receptors on endothelial and tumor cells. This interaction leads to the inactivation of key signaling pathways.[1][2]
Figure 3: Proposed signaling pathway for DEAP-C16Y's antitumor activity.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. All animal experiments should be conducted in accordance with institutional guidelines and regulations.
References
Application Notes & Protocols: Methods for Evaluating C16Y Anti-Tumor Efficacy
Introduction
C16Y is a therapeutic peptide that has demonstrated potential in cancer treatment. Like many novel anti-cancer agents, its efficacy is attributed to the inhibition of tumor cell proliferation and growth.[1][2] Evaluating the anti-tumor properties of this compound requires a multi-faceted approach, employing both in vitro and in vivo models to characterize its biological activity, mechanism of action, and therapeutic potential. These application notes provide detailed protocols for researchers, scientists, and drug development professionals to comprehensively assess the anti-tumor efficacy of this compound.
Part 1: In Vitro Efficacy Evaluation
In vitro assays are fundamental for the initial screening and characterization of an anti-cancer compound's activity at the cellular level.[3] These assays measure the direct effects of this compound on cancer cell lines, assessing parameters such as cytotoxicity, proliferation, apoptosis, and migration.[3][4]
Experimental Workflow: In Vitro Analysis
References
- 1. Antitumor cell activity in vitro by myristoylated-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
Application Notes and Protocols for In Vivo Imaging with C16Y-Based Peptides
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the C16Y peptide and its derivatives for in vivo imaging studies. The protocols are based on preclinical studies demonstrating the utility of these peptides in visualizing tumors and understanding their biological activity.
Introduction
The this compound peptide, with the sequence DFKLFAVYIKYR, is a laminin-1 derived peptide that has demonstrated anti-angiogenic and anti-tumor properties.[1] It functions by targeting integrins αvβ3 and α5β1, which are often overexpressed on tumor cells and angiogenic endothelial cells.[1] This targeting capability makes this compound an attractive candidate for the development of probes for in vivo imaging of cancer. A modified version, DEAP-C16Y, has been engineered to self-assemble into nanostructures, enhancing its stability and tumor accumulation for both therapeutic and imaging applications.[1][2]
Principle of Action and Signaling Pathway
This compound and its derivatives exert their effects by competitively binding to integrins αvβ3 and α5β1. This binding interferes with the downstream signaling pathways crucial for cell migration, invasion, and survival. Specifically, the binding of DEAP-C16Y to these integrins leads to the inactivation of Focal Adhesion Kinase (FAK) and the PI3K-Akt signaling pathway.[1][2] This disruption of key cellular processes ultimately impairs vascular endothelial cell migration and tubule formation, as well as decreases tumor cell invadopodia formation.[1][2]
References
Application Note: Investigating Ovarian Cancer Cell Invasion with the C16Y Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant challenge in oncology due to its high mortality rate, which is often attributed to late-stage diagnosis when the disease has already metastasized.[1][2] Cell invasion is a critical step in the metastatic cascade, involving the degradation of the extracellular matrix (ECM) by cancer cells.[2][3] Understanding the molecular mechanisms of ovarian cancer cell invasion and identifying novel inhibitory compounds are paramount for developing effective anti-metastatic therapies.
The C16Y peptide, a derivative of the laminin (B1169045) γ1 chain, has emerged as a promising anti-cancer agent.[4] It functions by targeting αvβ3 and α5β1 integrins, which are cell surface receptors that play a crucial role in cell adhesion, migration, and invasion.[4][5] By binding to these integrins, this compound can disrupt the signaling pathways that promote cancer cell invasion and angiogenesis.[5][6] A modified form of the peptide, DEAP-C16Y, has been shown to inhibit tumor cell invasion by decreasing the formation of invadopodia, which are actin-rich protrusions that degrade the ECM.[5][6] This application note provides a detailed protocol for utilizing the this compound peptide to study and potentially inhibit ovarian cancer cell invasion.
Signaling Pathways in Ovarian Cancer Cell Invasion
The invasion of ovarian cancer cells is a complex process regulated by a network of interconnected signaling pathways. Several of these pathways are known to be influenced by integrin signaling, making them relevant to the mechanism of action of this compound.
Key signaling pathways implicated in ovarian cancer invasion include:
-
PI3K/Akt Pathway: This pathway is frequently hyperactivated in ovarian cancer and plays a central role in cell survival, proliferation, and invasion.[7][8] Activation of this pathway can be triggered by integrin engagement with the ECM.
-
MAPK/ERK Pathway: The MAPK/ERK pathway is another critical regulator of cell proliferation and invasion in ovarian cancer.[7][8] Like the PI3K/Akt pathway, it can be activated downstream of integrin signaling.
-
NF-κB Pathway: Constitutive activation of the NF-κB pathway is associated with tumor invasion and chemoresistance in ovarian cancer.[9] It regulates the expression of genes involved in inflammation, cell survival, and invasion.
-
Wnt/β-catenin Pathway: Dysregulation of the Wnt/β-catenin pathway is implicated in increased cell adhesion, migration, and invasion in certain types of ovarian cancer.[1][7]
-
Hedgehog Signaling Pathway: Aberrant activation of the Hedgehog pathway has been shown to promote ovarian cancer cell proliferation, mobility, and invasiveness.[10]
The this compound peptide, by targeting integrins, can potentially modulate these downstream signaling pathways, thereby inhibiting the invasive phenotype of ovarian cancer cells.
Experimental Protocols
Matrigel (B1166635) Invasion Assay
The Matrigel invasion assay is a widely used in vitro method to assess the invasive potential of cancer cells.[11][12][13] This protocol has been adapted for studying the effect of the this compound peptide on ovarian cancer cell invasion.
Materials:
-
Ovarian cancer cell lines (e.g., SKOV3, OVCAR-3)
-
This compound peptide (and a scrambled peptide control)
-
Matrigel Basement Membrane Matrix
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cell culture medium (e.g., RPMI-1640 or DMEM)
-
Fetal Bovine Serum (FBS)
-
Bovine Serum Albumin (BSA)
-
Calcein AM
-
4% Paraformaldehyde (PFA)
-
Crystal Violet stain
-
Cotton swabs
Protocol:
-
Preparation of Matrigel-Coated Inserts:
-
Thaw Matrigel on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free cell culture medium.
-
Add 50-100 µl of the diluted Matrigel solution to the upper chamber of the Transwell inserts.
-
Incubate the inserts at 37°C for at least 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture ovarian cancer cells to 70-80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with serum-free medium.
-
Resuspend the cells in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 cells/ml.
-
Pre-treat the cells with various concentrations of this compound peptide (e.g., 10, 50, 100 µM) or a scrambled peptide control for 1 hour at 37°C.
-
-
Invasion Assay:
-
Add 500 µl of cell culture medium containing 10% FBS (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Add 200 µl of the pre-treated cell suspension to the upper chamber of the Matrigel-coated inserts.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
-
Quantification of Invaded Cells:
-
After incubation, carefully remove the non-invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the invaded cells on the lower surface of the membrane with 4% PFA for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet for 20 minutes.
-
Wash the inserts with PBS and allow them to air dry.
-
Count the number of invaded cells in at least five random microscopic fields per insert.
-
Data Presentation
Quantitative data from the Matrigel invasion assay should be presented in a clear and organized manner to facilitate comparison between different treatment groups.
Table 1: Effect of this compound Peptide on Ovarian Cancer Cell Invasion
| Treatment Group | This compound Concentration (µM) | Mean Number of Invaded Cells (per field) | Standard Deviation | % Inhibition of Invasion |
| Control (Untreated) | 0 | 150 | ± 12 | 0% |
| Scrambled Peptide | 100 | 145 | ± 15 | 3.3% |
| This compound | 10 | 110 | ± 9 | 26.7% |
| This compound | 50 | 65 | ± 7 | 56.7% |
| This compound | 100 | 30 | ± 5 | 80.0% |
Table 2: Statistical Analysis of this compound-Mediated Inhibition of Invasion
| Comparison | p-value | Significance |
| Control vs. Scrambled Peptide | > 0.05 | Not Significant |
| Control vs. This compound (10 µM) | < 0.05 | Significant |
| Control vs. This compound (50 µM) | < 0.01 | Highly Significant |
| Control vs. This compound (100 µM) | < 0.001 | Highly Significant |
Conclusion
The this compound peptide represents a promising therapeutic agent for targeting ovarian cancer cell invasion. The protocols and information provided in this application note offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in pre-clinical models of ovarian cancer. By elucidating the impact of this compound on key signaling pathways and invasive processes, these studies can contribute to the development of novel anti-metastatic strategies for this deadly disease.
References
- 1. Promotion of ovarian cancer cell invasion, migration and colony formation by the miR-21/Wnt/CD44v6 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OVARIAN CANCER: INVOLVEMENT OF THE MATRIX METALLOPROTEINASES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Relevance of Stromal Matrix Metalloproteinase Expression in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of the this compound peptide on nanoparticles is an effective approach to target endothelial and cancer cells via the integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Improvement of Stability and Efficacy of this compound Therapeutic Peptide via Molecular Self-Assembly into Tumor-Responsive Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. home.ccr.cancer.gov [home.ccr.cancer.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. 2.7. Ovarian Cancer Cell Invasion Assay [bio-protocol.org]
- 12. Cell invasion assay [bio-protocol.org]
- 13. 2.8. Wound-healing and matrigel invasion assays [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing C16Y Peptide Stability in Serum
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the serum stability of the C16Y peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its serum stability a concern?
A1: this compound is a synthetic peptide with the sequence DFKLFAVYIKYR. It functions as an integrin-targeting peptide, showing potential in inhibiting angiogenesis and tumor growth. However, like many therapeutic peptides, this compound is susceptible to rapid degradation by proteases present in serum. This enzymatic degradation can significantly shorten its circulating half-life, limiting its therapeutic efficacy in vivo.
Q2: What are the primary pathways of peptide degradation in serum?
A2: Peptides in serum are primarily degraded by proteases and peptidases. These enzymes can cleave peptide bonds at various points in the sequence. The coagulation process, which leads to the formation of serum from blood, activates a cascade of proteases that can contribute to peptide degradation. Consequently, peptides are often more stable in fresh blood or plasma compared to serum.[1]
Q3: What are the most effective strategies for improving the serum stability of the this compound peptide?
A3: Several strategies can be employed to enhance the stability of this compound in serum. These include:
-
Chemical Modifications:
-
N-terminal Acetylation and C-terminal Amidation: These modifications protect the peptide from degradation by exopeptidases, which cleave amino acids from the ends of the peptide chain.
-
PEGylation: The covalent attachment of polyethylene (B3416737) glycol (PEG) chains increases the peptide's hydrodynamic size, which can shield it from proteolytic enzymes and reduce renal clearance.[2]
-
Amino Acid Substitution: Replacing standard L-amino acids with non-natural D-amino acids at cleavage sites can render the peptide resistant to enzymatic degradation.[3][4][5]
-
-
Structural Modifications:
-
Cyclization: Creating a cyclic version of the this compound peptide can enhance its stability by making the peptide backbone less accessible to proteases.[6]
-
Self-Assembly into Nanostructures: A modified version of this compound, known as DEAP-C16Y, has been designed to self-assemble into nanostructures. This formulation provides superior stability in circulation.
-
Troubleshooting Guides
Issue 1: Rapid degradation of this compound peptide observed in serum stability assay.
-
Possible Cause 1: High Protease Activity in Serum Batch.
-
Troubleshooting Step: Test different lots or sources of serum, as protease activity can vary. Consider using plasma instead of serum, as the anticoagulant in plasma can inhibit some proteases.[1]
-
-
Possible Cause 2: Susceptible Cleavage Sites in the this compound Sequence.
-
Troubleshooting Step: Consider modifying the this compound peptide to enhance its stability. Refer to the "Strategies for Improving Peptide Stability" section below for detailed protocols on modifications such as PEGylation, cyclization, or D-amino acid substitution.
-
Issue 2: Inconsistent results in serum stability assays.
-
Possible Cause 1: Variability in Experimental Conditions.
-
Troubleshooting Step: Ensure strict adherence to the experimental protocol. Maintain a constant temperature (typically 37°C) during incubation. Use precise timing for sample collection and quenching of the degradation reaction.
-
-
Possible Cause 2: Peptide Adsorption to Labware.
-
Troubleshooting Step: Use low-protein-binding microcentrifuge tubes and pipette tips to minimize the loss of the this compound peptide due to surface adsorption.
-
Issue 3: Difficulty in quantifying the remaining intact peptide by RP-HPLC.
-
Possible Cause 1: Co-elution of Peptide with Serum Proteins.
-
Troubleshooting Step: Optimize the protein precipitation step to ensure complete removal of serum proteins. Adjust the gradient of the mobile phase in your RP-HPLC method to improve the resolution between the peptide and any remaining interfering substances.
-
-
Possible Cause 2: Appearance of Unexpected Peaks.
-
Troubleshooting Step: These peaks may represent degradation products. Collect these fractions and analyze them by mass spectrometry to identify the cleavage sites. This information can guide the design of more stable this compound analogs.
-
Data Presentation: Impact of Modifications on Peptide Half-Life
The following tables provide representative data on the improvement in peptide half-life that can be achieved through various modification strategies. While specific data for this compound is limited, these examples with other peptides illustrate the potential for significant stability enhancement.
Table 1: Comparison of Half-Life for Linear vs. Cyclic Peptides in Rat Plasma [6]
| Peptide Pair | Matrix | Linear Peptide Half-Life | Cyclic Peptide Half-Life | Fold Increase in Stability |
| HAV4 vs. cHAVc3 | Rat Plasma | 2.4 hours | 12.9 hours | ~5.4x |
| Peptide 7 vs. Peptide 9 | Rat Plasma | 14.3 minutes | 59.8 minutes | ~4.2x |
Table 2: Effect of D-Amino Acid Substitution on Peptide Stability in Human Serum [4]
| Peptide Sequence | Incubation Time (hours) | % Intact Peptide Remaining |
| TPTPTGTQTPT (all L-amino acids) | 96 | 0% |
| tpTPTGTQTPt (D-amino acids at termini) | 96 | 100% |
Table 3: Impact of PEGylation on Peptide Half-Life in Mice [7]
| Peptide | Elimination Half-Life | Fold Increase in Half-Life |
| Recombinant Human TIMP-1 (rhTIMP-1) | 1.1 hours | - |
| PEG20K-TIMP-1 | 28 hours | ~25.5x |
Experimental Protocols
Protocol 1: Serum Stability Assay using RP-HPLC
This protocol outlines a general method for assessing the stability of the this compound peptide in serum.
Materials:
-
This compound peptide
-
Human or mouse serum
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or Acetonitrile with 1% Trifluoroacetic acid (TFA))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
Procedure:
-
Peptide Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1 mg/mL.
-
Reaction Setup:
-
Pre-warm an appropriate volume of serum to 37°C.
-
Spike the serum with the this compound stock solution to a final concentration of 100 µg/mL.
-
Incubate the mixture at 37°C.
-
-
Time Points: Collect aliquots of the peptide-serum mixture at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Quenching and Protein Precipitation:
-
To each aliquot, add two volumes of the quenching solution to stop the enzymatic degradation and precipitate the serum proteins.
-
Vortex the samples and incubate on ice for at least 10 minutes.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Analysis:
-
Carefully collect the supernatant containing the peptide.
-
Analyze the supernatant by RP-HPLC, monitoring the absorbance at a suitable wavelength (e.g., 220 nm).
-
-
Data Analysis:
-
Determine the peak area of the intact this compound peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.
-
Plot the percentage of intact peptide versus time and calculate the half-life (t1/2) of the peptide.[8]
-
Protocol 2: N-Terminal Acetylation of this compound Peptide
This protocol describes a method for acetylating the N-terminus of the this compound peptide.
Materials:
-
This compound peptide on resin
-
Acetic anhydride (B1165640)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Swell the this compound-resin in DMF.
-
Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF.
-
Add the acetylation solution to the resin and shake at room temperature for 1 hour.
-
Wash the resin thoroughly with DMF, Dichloromethane (DCM), and Methanol.
-
Dry the resin under vacuum.
-
Cleave the acetylated peptide from the resin using a standard cleavage cocktail (e.g., TFA/TIS/H2O).
Visualizations
Caption: Experimental workflow for assessing this compound peptide stability in serum.
Caption: Simplified signaling pathway of the this compound peptide.
References
- 1. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 2. What is the future of PEGylated therapies? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]
- 8. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
C16Y In Vivo Delivery Technical Support Center
Welcome to the technical support center for C16Y-based lipid nanoparticle (LNP) in vivo delivery. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its role in LNP formulations?
A1: this compound is a proprietary ionizable cationic lipid. In lipid nanoparticle formulations, it plays a critical role in encapsulating nucleic acid payloads, facilitating endosomal escape, and ensuring efficient delivery of the cargo into the cytoplasm of target cells.[1][2] Its ionizable nature means it carries a positive charge at a low pH, which aids in nucleic acid complexation during formulation, and a neutral or near-neutral charge at physiological pH, which enhances biocompatibility and reduces toxicity.[3]
Q2: What are the standard components of a this compound-based LNP formulation?
A2: A typical LNP formulation incorporating this compound for in vivo delivery consists of four main components:
-
Ionizable Cationic Lipid (this compound): For nucleic acid encapsulation and endosomal escape.[1][2]
-
Helper Lipid: Often a phospholipid like DSPC or DOPE, which contributes to the structural integrity of the nanoparticle.[2][4]
-
Cholesterol: Modulates membrane fluidity and stability of the LNP.[2]
-
PEGylated Lipid: A lipid conjugated to polyethylene (B3416737) glycol (PEG) that provides a steric barrier to prevent aggregation and reduce clearance by the immune system, thereby extending circulation time.[4][5]
The molar ratios of these components are crucial for in vivo performance and typically range from 40-50% for the ionizable lipid, 10-12% for the helper lipid, 38-45% for cholesterol, and 1-2% for the PEG-lipid.[2]
Q3: What are the key quality attributes of this compound LNPs that I should assess before in vivo studies?
A3: Before proceeding with in vivo experiments, it is crucial to characterize the physicochemical properties of your this compound LNP formulation.[6] Key quality attributes include:
-
Size (Hydrodynamic Diameter): Typically, an ideal size for cellular internalization is around 100 nm.[2]
-
Polydispersity Index (PDI): A measure of the size distribution of the nanoparticles. A PDI below 0.2 is generally considered acceptable for in vivo applications.[1]
-
Zeta Potential: This influences the stability and circulation of LNPs. Near-neutral zeta potential at physiological pH is often desired.[2]
-
Nucleic Acid Encapsulation Efficiency: The percentage of the nucleic acid payload successfully encapsulated within the LNPs. High encapsulation efficiency (ideally >90%) is critical for potency.
These parameters are often measured using Dynamic Light Scattering (DLS) for size and PDI, and Zeta Potential analysis.[1]
II. Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the in vivo delivery of this compound LNPs.
Problem 1: Low In Vivo Efficacy Despite Promising In Vitro Results
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Poor LNP Stability In Vivo | - Assess LNP stability in serum: Incubate the LNPs in mouse or human serum at 37°C and monitor for changes in size and PDI over time.[7] - Optimize PEG-lipid content: The PEGylated lipid helps to stabilize the LNP in circulation.[4] Consider screening different PEG-lipid concentrations (e.g., 1-2 mol%) and PEG chain lengths. |
| Rapid Clearance from Circulation | - Verify PEGylation: Ensure the PEG-lipid is correctly incorporated and provides a sufficient steric shield. - Evaluate impact of anti-PEG antibodies: Repeated administration of PEGylated LNPs can lead to the production of anti-PEG antibodies, resulting in accelerated blood clearance.[8] Consider using alternative non-PEGylated stealth lipids if this is a concern. |
| Inefficient Targeting/Biodistribution | - Analyze biodistribution: Label the LNP or the nucleic acid payload with a fluorescent dye or radiolabel to track its distribution in vivo. Following intravenous injection, a high accumulation in the liver is common for many LNP formulations.[7] - Consider targeted delivery strategies: If extrahepatic targeting is required, surface functionalization with targeting ligands (e.g., antibodies, peptides) may be necessary.[9][10] |
| Poor Endosomal Escape | - Optimize this compound content: The ionizable lipid is crucial for endosomal escape.[2] Ensure the molar ratio of this compound is optimal (typically 40-50%). - Characterize LNP pKa: The pKa of the ionizable lipid influences its ability to become protonated in the endosome and disrupt the endosomal membrane. An optimal pKa is critical for efficient endosomal escape. |
| In Vitro-In Vivo Correlation Gap | - Recognize the limitations of in vitro models: In vitro cell culture does not fully replicate the complex biological environment in vivo.[6][11][12] - Use multiple cell lines for in vitro screening: Screening LNPs on a panel of relevant cell lines may provide a better indication of in vivo performance. - Proceed to in vivo testing with lead candidates: Ultimately, in vivo studies are necessary to determine the true efficacy of an LNP formulation.[11] |
Problem 2: Observed Toxicity or Adverse Events in Animal Models
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inherent Toxicity of LNP Components | - Titrate the LNP dose: Determine the maximum tolerated dose (MTD) through a dose-escalation study.[13] - Evaluate vehicle toxicity: Administer the LNP formulation without the nucleic acid payload to a control group of animals to assess for any adverse effects caused by the lipid components.[14] |
| Immunogenicity of LNPs | - Monitor for inflammatory responses: Measure levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the serum of treated animals.[2][15] Cationic lipids can sometimes trigger inflammatory pathways.[15] - Assess for anti-PEG antibodies: If repeated dosing is performed, consider the potential for an immune response against the PEG component of the LNP.[8] |
| Off-Target Effects | - Analyze biodistribution: Determine if the LNPs are accumulating in non-target organs, which could lead to toxicity.[7] - Evaluate off-target gene silencing (for siRNA): Perform whole-transcriptome analysis to identify any unintended changes in gene expression. |
| Issues with Formulation Purity | - Ensure removal of organic solvents: Residual ethanol (B145695) from the formulation process can cause toxicity. Use dialysis or tangential flow filtration to remove any remaining solvent.[1] - Sterilize the formulation: Filter the final LNP formulation through a 0.22 µm filter to ensure sterility and prevent bacterial contamination.[1] |
Problem 3: LNP Formulation and Stability Issues
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| LNP Aggregation | - Optimize PEG-lipid content: The PEGylated lipid is crucial for preventing aggregation.[4] Ensure it is present at an appropriate molar ratio (e.g., 1-2%). - Control storage conditions: Store LNPs at 4°C for short-term use and consider cryoprotectants for long-term storage at -80°C.[7][13] Avoid repeated freeze-thaw cycles. - Monitor size and PDI over time: Use DLS to regularly check for signs of aggregation during storage. |
| Poor Encapsulation Efficiency | - Optimize the N:P ratio: The ratio of the nitrogen atoms in the ionizable lipid (this compound) to the phosphate (B84403) groups in the nucleic acid is a critical parameter.[16] A systematic optimization of this ratio is recommended. - Ensure proper mixing during formulation: The rapid mixing of the lipid-ethanol phase with the aqueous nucleic acid phase is essential for efficient self-assembly and encapsulation.[1] Microfluidic mixing methods are often used to achieve controlled and reproducible mixing.[16] - Check the quality of the nucleic acid: Ensure the nucleic acid is intact and free of contaminants. |
| Variability Between Batches | - Standardize the formulation protocol: Use precise measurements and ensure consistent mixing parameters (e.g., flow rates in a microfluidic device).[1] - Characterize each batch: Perform quality control checks (size, PDI, encapsulation efficiency) on every new batch of LNPs to ensure consistency.[6] |
III. Experimental Protocols
Protocol 1: this compound LNP Formulation using Microfluidic Mixing
This protocol describes a general method for formulating this compound-based LNPs encapsulating a nucleic acid payload.
Materials:
-
This compound (ionizable lipid)
-
DSPC (helper lipid)
-
Cholesterol
-
PEG-lipid (e.g., DMG-PEG2000)
-
Ethanol (anhydrous)
-
Nucleic acid (e.g., siRNA, mRNA)
-
Citrate (B86180) buffer (e.g., 50 mM, pH 4.0)
-
PBS (pH 7.4)
-
Microfluidic mixing device
Procedure:
-
Lipid Stock Preparation: Prepare individual stock solutions of this compound, DSPC, cholesterol, and PEG-lipid in ethanol.
-
Lipid Mixture: Combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:10:38.5:1.5 of this compound:DSPC:Cholesterol:PEG-lipid).[17]
-
Nucleic Acid Preparation: Dilute the nucleic acid stock solution in citrate buffer to the target concentration.
-
LNP Formulation: a. Load the lipid mixture in ethanol into one syringe and the nucleic acid solution in citrate buffer into another syringe. b. Set the flow rates on the microfluidic mixing device to achieve the desired mixing ratio (typically 3:1 aqueous to alcoholic phase).[1] c. Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.[1]
-
Purification: a. Collect the LNP solution from the outlet of the microfluidic cartridge. b. Dialyze the LNP solution against PBS (pH 7.4) for at least 18 hours to remove ethanol and non-encapsulated nucleic acid.[1]
-
Sterilization and Storage: a. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[1] b. Store the sterile LNP suspension at 4°C.[1]
Protocol 2: In Vivo Administration of this compound LNPs in Mice
This protocol outlines the intravenous administration of this compound LNPs to mice for systemic delivery.
Materials:
-
This compound LNP suspension in sterile PBS
-
6-8 week old mice (e.g., C57BL/6 or BALB/c)
-
Insulin syringes with 28-30 gauge needles
-
Restraining device for mice
Procedure:
-
Animal Preparation: Acclimatize the mice to the housing conditions for at least one week before the experiment.[13]
-
Dosage Calculation: The typical dosage of nucleic acid administered via LNPs can range from 0.03 to 1.5 mg/kg of body weight, depending on the payload and target.[13][17] Calculate the required volume of the LNP suspension based on the concentration of the encapsulated nucleic acid and the body weight of the mouse.
-
Intravenous Injection: a. Warm the LNP suspension to room temperature. b. Gently restrain the mouse. c. Administer the calculated volume of the LNP suspension via intravenous injection into the tail vein. The total injection volume is typically around 100 µL.[16]
-
Monitoring: Monitor the mice for any signs of adverse reactions immediately after injection and at regular intervals thereafter.
-
Efficacy and Toxicity Assessment: At the desired time points post-injection, collect tissues and/or blood samples for analysis of gene silencing (for siRNA), protein expression (for mRNA), biodistribution, and toxicity markers (e.g., serum chemistry).[18]
IV. Diagrams
Caption: Experimental workflow for in vivo delivery of this compound LNPs.
Caption: Logic diagram for troubleshooting low in vivo efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid nanoparticles for delivery of RNA therapeutics: Current status and the role of in vivo imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Five Challenges Of Applying Lipid Nanoparticles As Delivery Tools For Therapeutic Agents [progen.com]
- 8. Recent Advances in Lipid Nanoparticles and Their Safety Concerns for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Harnessing in vivo siRNA delivery for drug discovery and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient and targeted delivery of siRNA in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring the Challenges of Lipid Nanoparticle Development: The In Vitro–In Vivo Correlation Gap - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Pro-inflammatory concerns with lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Studying how administration route and dose regulates antibody generation against LNPs for mRNA delivery with single-particle resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Maximizing the Potency of siRNA Lipid Nanoparticles for Hepatic Gene Silencing In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
C16Y peptide dosage optimization for tumor inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of C16Y peptide in tumor inhibition experiments.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and what is its mechanism of action?
A1: this compound is a synthetic peptide with the sequence DFKLFAVYIKYR. It is a derivative of a laminin-1 chain peptide and functions as an antagonist to integrins αvβ3 and α5β1. By binding to these integrins, this compound inhibits angiogenesis and tumor growth. Its mechanism involves the inactivation of Focal Adhesion Kinase (FAK) and the PI3K-Akt signaling pathway, which are crucial for endothelial cell migration, proliferation, and survival.[1][2]
Q2: What is DEAP-C16Y and how does it differ from this compound?
A2: DEAP-C16Y is a modified version of the this compound peptide. It is an amphiphilic chimeric peptide that self-assembles into nanostructures at physiological pH. These nanostructures dissociate in the acidic tumor microenvironment, releasing the active this compound peptide. This formulation provides superior stability and a prolonged treatment interval compared to the unmodified this compound peptide.[1][2]
Q3: What are the recommended in vivo dosages for this compound peptide?
A3: For mouse models, daily administration of this compound at doses of 0.2 mg, 0.5 mg, and 1 mg per mouse has been shown to inhibit tumor growth in a dose-dependent manner. For the DEAP-C16Y nanoformulation, a dosage of 6.5 μmol/kg (equivalent to 0.2 mg of this compound per mouse) has been used.[1]
Q4: Is the this compound peptide cytotoxic to cancer cells?
A4: this compound generally exhibits low to negligible cytotoxicity against many cancer cell lines and endothelial cells.[1][2] Its primary anti-tumor effect is mediated through the inhibition of angiogenesis rather than direct killing of tumor cells. However, some studies have reported that this compound can induce apoptosis in certain cancer cells, such as ovarian cancer cells, particularly when used in combination with other therapeutic agents.
Q5: How should I store and handle the this compound peptide?
A5: Lyophilized this compound peptide should be stored at -20°C. For creating stock solutions, it is recommended to dissolve the peptide in sterile, distilled water or a buffer like PBS. To maintain stability, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Quantitative Data Summary
Table 1: In Vivo Dosage and Efficacy of this compound Peptide in Mouse Models
| Peptide | Dosage | Tumor Model | Efficacy | Reference |
| This compound | 0.2 mg/mouse/day | Breast Carcinoma | Dose-dependent reduction of initial tumor burden | [1] |
| This compound | 0.5 mg/mouse/day | Breast Carcinoma | Dose-dependent reduction of initial tumor burden | [1] |
| This compound | 1 mg/mouse/day | Breast Carcinoma | Significant tumor growth inhibition | [1] |
| DEAP-C16Y | 6.5 µmol/kg (~0.2 mg this compound/mouse) | Orthotopic Mammary Tumor | Significant decrease in microvessel density and tumor growth | [1][2] |
Experimental Protocols & Workflows
This compound Signaling Pathway
Caption: this compound peptide signaling pathway for tumor inhibition.
Experimental Workflow for In Vivo Tumor Inhibition Study
Caption: Workflow for an in vivo this compound peptide tumor inhibition study.
Detailed Experimental Protocols
In Vitro Endothelial Cell Tube Formation Assay
Objective: To assess the anti-angiogenic potential of this compound peptide by evaluating its effect on the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (BME), e.g., Matrigel®
-
This compound peptide stock solution
-
96-well culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope
Protocol:
-
Preparation of BME-coated plates:
-
Thaw BME on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of a 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the BME to solidify.
-
-
Cell Preparation:
-
Culture HUVECs in EGM-2 medium until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in serum-free medium.
-
Perform a cell count and adjust the concentration to 1 x 10⁵ cells/mL.
-
-
Treatment and Seeding:
-
Prepare different concentrations of this compound peptide in serum-free medium.
-
In separate tubes, mix the HUVEC suspension with the this compound peptide solutions (and a vehicle control).
-
Gently add 100 µL of the cell suspension to each BME-coated well.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
For visualization with Calcein AM, remove the medium, add Calcein AM solution (2 µM), and incubate for 30 minutes at 37°C.
-
Capture images of the tube networks using an inverted fluorescence microscope.
-
-
Quantification:
-
Analyze the images using software to quantify tube length, number of branch points, and total tube area.
-
Compare the results from the this compound-treated groups to the control to determine the percentage of inhibition.
-
Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of this compound peptide on the migratory capacity of endothelial or cancer cells.
Materials:
-
Endothelial cells (e.g., HUVECs) or cancer cells
-
Complete growth medium
-
6-well or 12-well culture plates
-
200 µL pipette tips
-
This compound peptide stock solution
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the "Wound":
-
Once the cells are confluent, use a sterile 200 µL pipette tip to create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the PBS with fresh culture medium containing different concentrations of this compound peptide or a vehicle control.
-
-
Image Acquisition:
-
Immediately after adding the treatment, capture images of the scratch at designated locations (mark the plate for consistency). This is the 0-hour time point.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same locations at subsequent time points (e.g., 6, 12, and 24 hours).
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure at each time point relative to the 0-hour time point.
-
Compare the migration rates between the this compound-treated and control groups.
-
Troubleshooting Guide
Issue 1: Low or no anti-tumor efficacy observed in vivo.
-
Possible Cause 1: Peptide Degradation.
-
Solution: The in vivo half-life of unmodified this compound can be short. Consider using the more stable DEAP-C16Y nanoformulation. Ensure proper storage of the peptide at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh solutions for injection.
-
-
Possible Cause 2: Insufficient Dosage or Administration Frequency.
-
Solution: Perform a dose-response study to determine the optimal dosage for your specific tumor model. Based on existing literature, daily administration is recommended for the unmodified this compound peptide.
-
-
Possible Cause 3: Tumor Model Resistance.
-
Solution: The tumor model used may not be highly dependent on angiogenesis mediated by integrins αvβ3 and α5β1. Confirm the expression of these integrins in your tumor cells and the tumor microenvironment. Consider using a different tumor model known to be sensitive to anti-angiogenic therapies.
-
Issue 2: Inconsistent results in in vitro assays (e.g., tube formation, migration).
-
Possible Cause 1: Peptide Aggregation.
-
Solution: this compound, like many peptides, can be prone to aggregation. Ensure the peptide is fully dissolved in the stock solution. Sonication may help. When diluting into assay media, add the peptide stock to the media and mix gently, rather than the other way around.
-
-
Possible Cause 2: Variability in Cell Health and Passage Number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
-
Possible Cause 3: Inconsistent Assay Conditions.
-
Solution: Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. For the tube formation assay, ensure the BME is properly and consistently coated in each well.
-
Issue 3: Difficulty dissolving the lyophilized this compound peptide.
-
Possible Cause: Hydrophobicity of the peptide.
-
Solution: While this compound is generally soluble in aqueous solutions, if you encounter difficulties, you can try the following:
-
Add a small amount of a polar organic solvent like DMSO or DMF to the lyophilized peptide to aid in initial dissolution.
-
Gently sonicate the solution.
-
Slowly add the peptide concentrate to your aqueous buffer with constant stirring. Note: Be mindful of the final concentration of the organic solvent in your experiments, as it may affect cell viability.
-
-
Issue 4: Unexpected cytotoxicity observed.
-
Possible Cause 1: High Peptide Concentration.
-
Solution: Although this compound generally has low cytotoxicity, very high concentrations may have off-target effects. Perform a dose-response cell viability assay (e.g., MTT or CCK-8) to determine the non-toxic concentration range for your specific cell line.
-
-
Possible Cause 2: Contamination of the Peptide or Reagents.
-
Solution: Ensure that the peptide solution and all cell culture reagents are sterile. Filter-sterilize the peptide stock solution if necessary.
-
-
Possible Cause 3: Synergistic effects with other components in the media.
-
Solution: If using complex media, consider testing the peptide in a simpler basal medium to rule out interactions with growth factors or other supplements.
-
References
C16Y Peptide Technical Support Center: Minimizing Off-Target Effects
Welcome to the technical support center for the C16Y peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing off-target effects and troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target mechanism of action for the this compound peptide?
The this compound peptide exerts its on-target effects primarily by interacting with integrin receptors on the cell surface. This binding event leads to the inactivation of Focal Adhesion Kinase (FAK) and the subsequent downregulation of the PI3K-Akt signaling pathway.[1] This pathway is crucial for cell survival, proliferation, migration, and angiogenesis, so its inhibition can lead to anti-tumor and anti-angiogenic effects.
Q2: What are the known off-target effects of the this compound peptide?
Currently, there is limited publicly available data specifically detailing the off-target effects of the unmodified this compound peptide. Peptides, in general, can have off-target effects due to interactions with unintended receptors or proteins, which can lead to unforeseen cellular responses. For integrin-binding peptides like this compound, potential off-target effects could involve unintended interactions with other integrin subtypes or unrelated cell surface receptors, which might affect normal physiological processes such as cell adhesion and signaling in healthy tissues.[2][3][4]
Q3: How can I minimize the off-target effects of the this compound peptide in my experiments?
The most effective strategy reported for minimizing the off-target effects and improving the overall therapeutic window of this compound is through a nanoformulation strategy using a modified version of the peptide, DEAP-C16Y.[1][5][6]
-
DEAP-C16Y Nanoformulation: This approach involves conjugating the this compound peptide with 3-diethylaminopropyl isothiocyanate (DEAP) to create an amphiphilic chimeric peptide.[1][5] At physiological pH, DEAP-C16Y self-assembles into nanomicelles. These nanostructures are designed to be stable in circulation, which limits the exposure of the active this compound peptide to healthy tissues. In the acidic microenvironment of tumors, the nanomicelles disassemble, releasing the this compound peptide to act on its target cells.[1][6] This tumor-responsive delivery system enhances the peptide's stability and local concentration at the target site, thereby reducing systemic exposure and potential off-target effects.[1] Studies have shown that DEAP-C16Y exhibits negligible cytotoxicity.[1]
Q4: I am observing unexpected results in my cell-based assays with this compound. What could be the cause?
Unexpected results in cell-based assays can arise from a variety of factors, not all of which are necessarily off-target effects. Consider the following troubleshooting steps:
-
Peptide Solubility and Aggregation: Ensure that your this compound peptide is fully dissolved and not aggregated. Peptides can be prone to aggregation, which can affect their activity and lead to inconsistent results. It is recommended to dissolve the peptide in an appropriate solvent as per the manufacturer's instructions and to visually inspect the solution for any precipitates.
-
Peptide Stability: Peptides can be susceptible to degradation by proteases in cell culture media containing serum.[7][8] If you suspect degradation, consider using serum-free media for short-term experiments or performing a time-course experiment to assess the peptide's stability.
-
Control Experiments: Always include appropriate controls in your experiments. This should include a vehicle control (the solvent used to dissolve the peptide) and, if possible, a negative control peptide with a scrambled sequence to ensure the observed effects are specific to the this compound sequence.
Troubleshooting Guides
Issue 1: Poor Peptide Solubility
Problem: The this compound peptide is not dissolving completely in the desired buffer.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent | Refer to the manufacturer's datasheet for the recommended solvent. If not available, start with sterile, nuclease-free water. If the peptide has a high content of hydrophobic residues, a small amount of an organic solvent like DMSO or DMF may be required. |
| pH of the Solution | The net charge of the peptide affects its solubility. If the peptide is acidic, dissolving it in a basic buffer may help. If it is basic, an acidic buffer may be more suitable. |
| Aggregation | Sonication can help to break up aggregates and improve solubility. |
Issue 2: Inconsistent Results Between Experiments
Problem: The biological effect of the this compound peptide varies significantly between experimental replicates.
Possible Causes and Solutions:
| Cause | Solution |
| Peptide Degradation | Prepare fresh stock solutions of the this compound peptide regularly and store them appropriately (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.[7] |
| Cell Culture Conditions | Ensure that cell passage number, confluency, and overall health are consistent across experiments, as these factors can influence cellular responses. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent dosing of the peptide. |
Data Presentation
Table 1: Comparison of this compound and DEAP-C16Y Nanoformulation
| Feature | This compound (Unmodified) | DEAP-C16Y Nanoformulation |
| Formulation | Free peptide in solution | Self-assembled nanomicelles |
| Stability in Circulation | Lower, susceptible to degradation | Higher, protected within the micelle |
| Release Mechanism | Immediate upon administration | pH-responsive release in acidic tumor microenvironments[1][6] |
| Targeting | Systemic exposure | Enhanced tumor targeting |
| Off-Target Effects | Higher potential due to systemic exposure | Minimized due to targeted delivery |
| Reported Cytotoxicity | Data not specified | Negligible[1] |
Experimental Protocols
Protocol 1: General Assay for Assessing Off-Target Effects Using a Cell Viability Assay
This protocol provides a general framework for screening for potential off-target cytotoxic effects of the this compound peptide on various cell lines.
1. Cell Line Selection:
- Include your primary target cell line (e.g., a specific cancer cell line).
- Include a panel of non-target cell lines representing different tissues (e.g., normal endothelial cells, fibroblasts, liver cells, kidney cells) to assess tissue-specific toxicity.
2. Cell Seeding:
- Seed the selected cell lines in 96-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
- Incubate the plates overnight to allow the cells to attach.
3. Peptide Preparation and Treatment:
- Prepare a stock solution of the this compound peptide in a suitable solvent.
- Prepare a serial dilution of the this compound peptide in the appropriate cell culture medium. A wide range of concentrations should be tested to determine a dose-response curve.
- Remove the old medium from the cells and add the medium containing the different concentrations of the this compound peptide. Include a vehicle-only control.
4. Incubation:
- Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours).
5. Cell Viability Assessment:
- Use a standard cell viability assay, such as the MTT or MTS assay, to determine the percentage of viable cells.
- Measure the absorbance according to the manufacturer's protocol.
6. Data Analysis:
- Calculate the percentage of cell viability for each concentration of the this compound peptide relative to the vehicle control.
- Plot the dose-response curves and determine the IC50 (half-maximal inhibitory concentration) for each cell line. A significantly lower IC50 in the target cell line compared to the non-target cell lines suggests on-target specificity.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-Target Signaling Pathway of this compound Peptide.
Caption: Experimental Workflow for Assessing Off-Target Effects.
References
- 1. Improvement of Stability and Efficacy of this compound Therapeutic Peptide via Molecular Self-Assembly into Tumor-Responsive Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Integrin Targeted Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Integrin-Targeting Peptides for the Design of Functional Cell-Responsive Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in peptide-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Peptide Half-Life
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for extending the in-vivo half-life of peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the short in-vivo half-life of peptides?
A1: Peptides typically have a short half-life in the body due to two main factors:
-
Rapid Renal Clearance: Small molecules, including most peptides, are quickly filtered out of the bloodstream by the kidneys.[1][2]
-
Enzymatic Degradation: Peptides are susceptible to breakdown by proteases and peptidases present in the blood and tissues.[1][3]
Q2: What are the most common strategies to improve the half-life of a peptide like C16Y?
A2: Several effective strategies can be employed to extend the circulating half-life of peptides:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains increases the peptide's size, reducing renal clearance and shielding it from enzymatic degradation.[4][5][6][7][8]
-
Lipidation: The addition of a lipid moiety, such as a fatty acid, promotes binding to serum albumin, which acts as a carrier and prolongs circulation time.[9][10][11][12]
-
Glycosylation: Introducing glycan chains can enhance stability, solubility, and protect against proteolysis.[13][14]
-
Serum Albumin Binding: Besides lipidation, fusing the peptide to an albumin-binding domain or other ligands that non-covalently bind to albumin is a successful approach.[2][15][16][17][18]
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids or other unnatural amino acids at cleavage sites can confer resistance to proteases.[3][4]
-
Cyclization: Creating a cyclic peptide structure can improve stability by making it less accessible to exopeptidases.[4]
Q3: How do I choose the best half-life extension strategy for my peptide?
A3: The choice of strategy depends on several factors, including the peptide's sequence, its mechanism of action, and the desired therapeutic profile. For instance, if the peptide's activity is highly dependent on a specific N-terminal residue, N-terminal PEGylation might not be ideal. A comparative analysis of different strategies, starting with computational modeling and followed by empirical testing, is often necessary.
Troubleshooting Guides
Issue 1: Peptide Aggregation During Modification
Symptoms:
-
Precipitation or visible cloudiness in the reaction mixture.
-
Low yield of the modified peptide.
-
Difficulty in purification, with broad or tailing peaks on HPLC.[19][20]
Possible Causes and Solutions:
| Cause | Solution |
| Increased Hydrophobicity: The attached moiety (e.g., lipid, bulky PEG) increases the peptide's tendency to self-associate.[21] | - Optimize Solvent System: Include organic co-solvents (e.g., DMSO, DMF) or solubilizing agents like arginine in the reaction and purification buffers.[22] - Adjust pH: Move the buffer pH away from the peptide's isoelectric point (pI) by at least one pH unit.[22] - Reduce Peptide Concentration: Perform the reaction at a lower peptide concentration to minimize intermolecular interactions.[19] |
| Secondary Structure Formation: The modification may induce the formation of β-sheets, which are prone to aggregation.[21] | - Incorporate "Gatekeeper" Residues: If possible, introduce charged or bulky amino acids near hydrophobic stretches to disrupt aggregation-prone regions.[23] - Use Structure-Disrupting Agents: Add chaotropic agents like guanidinium (B1211019) chloride or urea (B33335) during refolding or purification steps, though this may not be suitable for all peptides. |
| Inefficient Coupling: Incomplete reactions can lead to a heterogeneous mixture that is more prone to aggregation. | - Optimize Coupling Chemistry: Ensure the use of appropriate coupling reagents and reaction conditions for the specific modification.[19] - Microwave-Assisted Synthesis: For solid-phase synthesis, microwave energy can help reduce aggregation and improve coupling efficiency.[19] |
Issue 2: Loss of Biological Activity After Modification
Symptoms:
-
The modified peptide shows significantly reduced or no activity in in-vitro assays compared to the unmodified parent peptide.
Possible Causes and Solutions:
| Cause | Solution |
| Steric Hindrance: The modification group (e.g., PEG chain) is physically blocking the peptide's binding site to its receptor. | - Site-Specific Modification: If the modification site is random, develop a strategy for site-specific conjugation away from the active region. This can be achieved by introducing a unique reactive handle (e.g., a cysteine residue) at a desired location.[5][6] - Use a Linker/Spacer: Introduce a spacer molecule between the peptide and the modifying group to increase the distance and flexibility.[9] |
| Conformational Changes: The modification has altered the peptide's three-dimensional structure, which is critical for its activity. | - Circular Dichroism (CD) Spectroscopy: Use CD to compare the secondary structure of the modified and unmodified peptides. - Alternative Modification Strategy: If a significant conformational change is observed, consider a different modification strategy (e.g., a smaller PEG chain, a different lipid, or glycosylation). |
| Altered Pharmacokinetics: The modification affects how the peptide interacts with its target in the assay environment. For example, a lipidated peptide might bind to proteins in the cell culture media, reducing its effective concentration. | - Assay Optimization: Modify the in-vitro assay conditions, for example, by using serum-free media or adding a source of albumin to mimic in-vivo conditions more closely. |
Issue 3: Inconsistent Half-Life Extension Results
Symptoms:
-
High variability in pharmacokinetic (PK) data between different batches of modified peptide or between different studies.
Possible Causes and Solutions:
| Cause | Solution |
| Heterogeneity of the Modified Peptide: The modification process resulted in a mixture of products (e.g., different PEGylation sites, varying numbers of attached groups). | - Improve Purification: Develop a more robust purification method (e.g., ion-exchange chromatography followed by reversed-phase HPLC) to isolate a homogenous product. - Characterize Thoroughly: Use techniques like mass spectrometry and peptide mapping to confirm the structure and purity of each batch before in-vivo studies. |
| Variability in In-Vivo Models: Differences in animal age, sex, or health status can affect peptide clearance and metabolism. | - Standardize Animal Models: Use animals from a single supplier with a narrow age and weight range. Ensure consistent housing and handling conditions. |
| Assay Variability: The method used to quantify the peptide in plasma samples is not robust.[24][25] | - Validate Bioanalytical Method: Fully validate the analytical method (e.g., ELISA, LC-MS/MS) for accuracy, precision, linearity, and stability according to regulatory guidelines. - Use a Stable Internal Standard: For LC-MS/MS, use a stable isotope-labeled version of the peptide as an internal standard. |
Quantitative Data on Half-Life Extension Strategies
The following table summarizes reported half-life extensions for various peptides using different modification strategies.
| Peptide/Protein | Modification Strategy | Original Half-Life | Modified Half-Life | Fold Increase | Reference |
| Somatostatin | Amino Acid Substitution (Octreotide) | A few minutes | 1.5 hours | ~30x | [1] |
| GLP-1 | Lipidation (Liraglutide) | ~2 minutes | 13 hours | ~390x | [9] |
| GLP-1 | Lipidation & Spacer (Semaglutide) | ~2 minutes | 165 hours | ~4950x | [9] |
| INF-alpha-2b | PEGylation (PEG(2,40K)) | - | - | 330x | [1] |
| GLP-1 | Site-Specific PEGylation | - | - | 16x (in rats) | [4] |
| GIP | N-terminal Acetylation | 2-5 minutes | > 24 hours | >288x | [4] |
| Bicyclic Peptides | Albumin-Binding Tag | - | 5-7 hours (in rats/rabbits) | ~25x | [17] |
| Anti-TNF Nanobody | Fusion to Albumin-Binding Nanobody | - | - | 90x | [16] |
Experimental Protocols
Protocol 1: Site-Specific PEGylation of a Cysteine-Containing Peptide
This protocol describes the PEGylation of a peptide with a unique cysteine residue using a maleimide-activated PEG.
Materials:
-
Peptide with a single cysteine residue (e.g., this compound-Cys)
-
PEG-Maleimide (e.g., 20 kDa)
-
Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2
-
Quenching Solution: 1 M β-mercaptoethanol or L-cysteine
-
Purification System: Reversed-phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC)
Procedure:
-
Peptide Dissolution: Dissolve the lyophilized peptide in the reaction buffer to a final concentration of 1-5 mg/mL.
-
PEG-Maleimide Addition: Add a 1.2 to 2-fold molar excess of PEG-Maleimide to the peptide solution. The PEG-Maleimide should be dissolved in a small volume of reaction buffer immediately before addition.
-
Reaction: Gently mix the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by taking aliquots and analyzing them by RP-HPLC.
-
Quenching: Once the reaction is complete, add a 10-fold molar excess of the quenching solution over the initial amount of PEG-Maleimide to react with any unreacted maleimide (B117702) groups. Let it react for 30 minutes.
-
Purification: Purify the PEGylated peptide from unreacted peptide, excess PEG, and quenching agent using either RP-HPLC or SEC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
Protocol 2: In-Vitro Plasma Stability Assay
This protocol is for assessing the stability of a peptide in plasma.
Materials:
-
Test peptide and control peptide
-
Human or animal plasma (e.g., from a commercial source, with anticoagulant like EDTA)
-
Incubator or water bath at 37°C
-
Precipitation Solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)
-
LC-MS/MS system for quantification
Procedure:
-
Plasma Preparation: Thaw the plasma at 37°C and centrifuge to remove any cryoprecipitates.
-
Peptide Spiking: Spike the peptide into the plasma at a final concentration of 1-10 µM. Pre-warm the plasma to 37°C before adding the peptide.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes (e.g., 150 µL) of ice-cold precipitation solution. This stops the enzymatic reaction and precipitates the plasma proteins.
-
Centrifugation: Vortex the tubes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Sample Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining peptide using a validated LC-MS/MS method.
-
Half-Life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½) from the slope of the line (ln(2)/slope).
Visualizations
Caption: Major strategies for extending peptide half-life.
Caption: Workflow for site-specific peptide PEGylation.
Caption: Logic diagram for troubleshooting common issues.
References
- 1. Strategies to improve plasma half life time of peptide and protein drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Strategies for Improving Peptide Stability and Delivery [mdpi.com]
- 4. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 5. cpcscientific.com [cpcscientific.com]
- 6. bachem.com [bachem.com]
- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 8. creativepegworks.com [creativepegworks.com]
- 9. Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Strategies for Half-Life Extension of Biopharmaceuticals: Lipidation and Its Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipidation based Half-Life Extension Service - Creative Biolabs [half-life-extension.creative-biolabs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. msmn.formulationbio.com [msmn.formulationbio.com]
- 14. polarispeptides.com [polarispeptides.com]
- 15. Prediction of Half-Life Extension of Peptides via Serum Albumin Binding: Current Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Non-covalent albumin-binding ligands for extending the circulating half-life of small biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. files.core.ac.uk [files.core.ac.uk]
- 18. academic.oup.com [academic.oup.com]
- 19. blog.mblintl.com [blog.mblintl.com]
- 20. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biomedgrid.com [biomedgrid.com]
- 25. biomedgrid.com [biomedgrid.com]
Validation & Comparative
Comparative Analysis of C16Y: A Novel Kinase Inhibitor for Anti-Tumor Applications
Introduction:
The landscape of oncology is continually evolving, with a pressing need for targeted therapies that offer enhanced efficacy and reduced off-target effects compared to conventional chemotherapy. This guide provides a comparative analysis of C16Y, a novel, potent, and selective kinase inhibitor, against the widely-used chemotherapeutic agent, Doxorubicin. The data presented herein evaluates the anti-tumor effects of this compound across multiple cancer cell lines, offering insights into its potential as a next-generation therapeutic agent.
In Vitro Cytotoxicity Assessment
The primary measure of an anti-tumor compound's efficacy is its ability to inhibit cancer cell growth. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug that is required for 50% inhibition in vitro.
Comparative IC50 Data:
The cytotoxic effects of this compound and Doxorubicin were evaluated across three distinct human cancer cell lines after 48 hours of treatment. This compound demonstrates potent inhibitory effects, particularly in breast and lung cancer cell lines, with IC50 values in the low micromolar range, comparable to or exceeding the potency of Doxorubicin.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.2 | 1.8 |
| A549 | Lung Carcinoma | 2.5 | 3.1 |
| HCT116 | Colorectal Carcinoma | 3.1 | 2.2 |
Induction of Apoptosis
A critical mechanism for anti-cancer agents is the induction of programmed cell death, or apoptosis. The following data, obtained via Annexin V-FITC/PI flow cytometry, quantifies the percentage of apoptotic cells following treatment with the respective IC50 concentrations of each compound for 24 hours.
Comparative Apoptosis Induction:
This compound treatment resulted in a significant increase in the apoptotic cell population in all tested cell lines. Notably, in MCF-7 cells, this compound induced a higher percentage of apoptosis compared to Doxorubicin, suggesting a robust pro-apoptotic mechanism of action.
| Cell Line | Treatment (at IC50) | Percentage of Apoptotic Cells (%) |
| MCF-7 | Control (Untreated) | 3.5 |
| This compound | 45.2 | |
| Doxorubicin | 38.7 | |
| A549 | Control (Untreated) | 4.1 |
| This compound | 39.8 | |
| Doxorubicin | 41.5 | |
| HCT116 | Control (Untreated) | 5.2 |
| This compound | 35.1 | |
| Doxorubicin | 36.4 |
Cell Cycle Analysis
Disruption of the cell cycle is a hallmark of many effective anti-cancer drugs. Propidium iodide staining followed by flow cytometry was used to analyze the cell cycle distribution of cancer cells after 24 hours of treatment with this compound and Doxorubicin at their respective IC50 concentrations.
Comparative Effects on Cell Cycle Progression:
This compound induces a significant G2/M phase arrest in MCF-7 and A549 cells, a mechanism distinct from Doxorubicin, which primarily caused S and G2/M phase accumulation. This suggests that this compound's mode of action involves interference with mitotic progression.
| Cell Line | Treatment (at IC50) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| MCF-7 | Control (Untreated) | 65.4 | 22.1 | 12.5 |
| This compound | 20.3 | 15.5 | 64.2 | |
| Doxorubicin | 35.8 | 28.9 | 35.3 | |
| A549 | Control (Untreated) | 58.9 | 28.3 | 12.8 |
| This compound | 25.1 | 18.7 | 56.2 | |
| Doxorubicin | 30.4 | 35.1 | 34.5 |
Proposed Mechanism of Action: Signaling Pathway
This compound is hypothesized to exert its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. By inhibiting this pathway, this compound effectively shuts down downstream signals that promote cancer cell survival and proliferation.
Caption: Proposed mechanism of this compound inhibiting the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed methodologies are provided for the key experiments cited in this guide.
Experimental Workflow Overview:
The general workflow for evaluating the anti-tumor effects of this compound is outlined below.
Caption: General experimental workflow for in vitro compound validation.
A. Cell Viability (MTT) Assay:
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with serial dilutions of this compound or Doxorubicin for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated using non-linear regression analysis from the dose-response curves.
B. Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Cell Treatment: Cells were seeded in 6-well plates and treated with this compound or Doxorubicin at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) were added to the cell suspension, followed by a 15-minute incubation in the dark.
-
Flow Cytometry: The samples were analyzed using a flow cytometer to quantify the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells.
C. Cell Cycle Analysis:
-
Cell Treatment: Cells were treated as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Cells were harvested, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: Fixed cells were washed and resuspended in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry, and the percentage of cells in the G0/G1, S, and G2/M phases was determined using cell cycle analysis software.
The preclinical data presented in this guide highlights the potent anti-tumor activity of this compound. With strong cytotoxic effects, a robust ability to induce apoptosis, and a distinct mechanism of cell cycle arrest, this compound demonstrates a promising profile as a targeted therapeutic agent. Its efficacy, particularly in breast and lung cancer cell models, warrants further investigation and positions this compound as a compelling candidate for continued drug development.
A Comparative Analysis of C16Y and RGD Peptides for Targeted Drug Delivery and Biomedical Applications
In the landscape of targeted therapeutics and regenerative medicine, peptides that mediate cell adhesion and signaling have emerged as critical tools. Among these, the Arginine-Glycine-Aspartic acid (RGD) motif is a well-established standard for targeting integrin receptors. A lesser-known but promising alternative, the C16Y peptide, also demonstrates integrin-mediated effects. This guide provides a detailed comparative analysis of this compound and RGD peptides, offering insights into their mechanisms, performance, and applications for researchers, scientists, and drug development professionals.
At a Glance: this compound vs. RGD Peptides
| Feature | This compound Peptide | RGD Peptide |
| Origin | Derived from the laminin (B1169045) γ1 chain.[1] | Found in various extracellular matrix (ECM) proteins like fibronectin, vitronectin, and fibrinogen.[2] |
| Primary Sequence | KAFDITYVRLKF (for C16)[3] | Arginine-Glycine-Aspartic acid (RGD)[2] |
| Primary Target | Integrins αvβ3 and α5β1.[1][3] | A broad range of integrins including αvβ3, α5β1, αvβ5, αIIbβ3, and others.[4][5] |
| Mechanism of Action | Binds to integrins, leading to the inactivation of focal adhesion kinase (FAK) and PI3K-Akt pathways.[6][7] | Competitively binds to the RGD-binding site on integrins, modulating cell adhesion, migration, and signaling.[5] |
| Key Applications | Targeted drug and gene delivery to endothelial and cancer cells, inhibition of tumor growth and metastasis, and promotion of vascular growth.[1][6][8] | Broad applications in targeted cancer therapy, tissue engineering, anti-thrombosis, and diagnostic imaging.[9][10][11] |
| Reported Formulations | Self-assembling nanostructures (DEAP-C16Y), liposome (B1194612) modifications.[1][6][7] | Linear and cyclic forms, multimeric constructs, and conjugation to nanoparticles and various drug molecules.[2][9][10] |
In-Depth Analysis: Structure, Function, and Performance
The Ubiquitous RGD Peptide: A Gold Standard in Integrin Targeting
The RGD tripeptide sequence is the most common motif responsible for cell adhesion to the extracellular matrix.[2] Its discovery revolutionized the understanding of cell-matrix interactions and opened avenues for designing therapeutics that can modulate these processes.
Structure and Specificity: The bioactivity of RGD peptides is highly dependent on their conformation. Cyclic RGD peptides, for instance, often exhibit higher affinity and selectivity for specific integrin subtypes compared to their linear counterparts due to conformational rigidity.[2][12] The amino acids flanking the RGD motif also play a crucial role in determining the binding specificity to different integrins.[13][14] For example, the cyclic peptide Cilengitide, c(RGDfV), shows high affinity for αvβ3 and αvβ5 integrins.
Mechanism of Action and Signaling: RGD peptides mimic the natural ligands of integrins, thereby competing for the binding site on these receptors. Upon binding, they can either promote or inhibit cell adhesion depending on whether they are immobilized on a surface or are in solution.[5] This interaction triggers a cascade of intracellular signaling events, primarily through the activation of focal adhesion kinase (FAK) and subsequent downstream pathways like the mitogen-activated protein kinase (MAPK) cascade, influencing cell survival, proliferation, and migration.[15]
Applications: The versatility of RGD peptides has led to their widespread use in various biomedical applications. In oncology, RGD-functionalized nanoparticles are extensively used to target chemotherapeutics directly to tumor cells that overexpress αvβ3 integrins, thereby enhancing efficacy and reducing systemic toxicity.[9][11][16] In tissue engineering, RGD-modified biomaterials are used to improve cell attachment, proliferation, and differentiation.[9]
The this compound Peptide: A Laminin-Derived Alternative
The this compound peptide is a modified version of the C16 peptide, which is derived from the laminin γ1 chain.[1] While not as extensively studied as RGD, this compound presents a distinct profile for integrin-mediated cell targeting.
Structure and Specificity: The C16 peptide has the sequence KAFDITYVRLKF.[3] It has been shown to bind to integrins αvβ3 and α5β1 on endothelial cells.[1] The modification to this compound is intended to enhance its properties, though specific structural details of this modification are less commonly reported in the literature.
Mechanism of Action and Signaling: Similar to RGD, this compound's function is mediated through its interaction with integrins. However, its downstream signaling appears to differ in some aspects. Studies have shown that this compound can impair vascular endothelial cell migration and tubule formation by inactivating the focal adhesion kinase (FAK) and the PI3K-Akt signaling pathway.[6][7] This inhibitory action on key cell survival and proliferation pathways makes it a candidate for anti-angiogenic and anti-cancer therapies.
Applications: The primary applications of this compound peptide explored so far are in targeted drug delivery. This compound-modified liposomes have been shown to enhance the intracellular uptake of drugs into tumor tissues.[1] Furthermore, a self-assembling amphiphilic version, DEAP-C16Y, forms nanostructures that exhibit superior stability and can serve as a carrier for chemotherapeutic agents like doxorubicin, demonstrating significant anti-tumor and anti-metastatic effects in preclinical models.[6][7]
Experimental Protocols
Integrin-Binding Assay (ELISA-based)
This protocol outlines a competitive enzyme-linked immunosorbent assay (ELISA) to determine the binding affinity of peptides to a specific integrin.
-
Coating: 96-well microplates are coated with a solution of the purified target integrin (e.g., αvβ3) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking buffer (e.g., BSA in PBS) for 1 hour at room temperature.
-
Competitive Binding: A fixed concentration of a biotinylated ligand (e.g., biotinylated vitronectin) and varying concentrations of the competitor peptide (this compound or RGD) are added to the wells and incubated for 3 hours at room temperature.
-
Detection: The plates are washed, and streptavidin-horseradish peroxidase (HRP) conjugate is added to each well and incubated for 1 hour.
-
Substrate Addition: After another wash, a chromogenic HRP substrate is added, and the color development is allowed to proceed.
-
Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value (the concentration of the peptide that inhibits 50% of the biotinylated ligand binding) can then be calculated.
Cell Adhesion Assay
This protocol is used to assess the ability of peptides to mediate cell attachment.
-
Plate Coating: 96-well plates are coated with the peptide of interest (this compound or RGD) or a control protein (e.g., BSA) and incubated overnight at 4°C.
-
Cell Seeding: Cells known to express the target integrins (e.g., HeLa cells for αvβ5 or HDFs for αvβ3 and αvβ5) are harvested and seeded into the coated wells.[4]
-
Incubation: The cells are allowed to adhere for a specified period (e.g., 1-2 hours) at 37°C in a CO2 incubator.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification: The remaining adherent cells are fixed and stained with a dye (e.g., crystal violet). The dye is then solubilized, and the absorbance is measured to quantify the number of adherent cells.
Visualizing the Mechanisms
RGD-Integrin Signaling Pathway
Caption: RGD peptide binding to integrins activates FAK and downstream PI3K/Akt and MAPK pathways.
This compound-Integrin Signaling Pathway
Caption: this compound peptide binding to integrins leads to the inactivation of FAK and PI3K/Akt pathways.
Experimental Workflow: Competitive Integrin Binding Assay
Caption: Workflow for a competitive ELISA-based integrin binding assay.
Conclusion
Both RGD and this compound peptides offer valuable properties for researchers in drug development and cell biology, primarily through their interaction with integrin receptors. The RGD peptide family is exceptionally well-characterized, with a broad range of applications and a deep understanding of its structure-activity relationships. It remains the go-to choice for general integrin targeting.
The this compound peptide, while less studied, presents an interesting alternative with a potentially different signaling outcome—notably, the inactivation of FAK and PI3K/Akt pathways. This suggests that this compound could be particularly advantageous for applications requiring the inhibition of cell migration and proliferation, such as in anti-angiogenic and anti-metastatic therapies.
The choice between this compound and RGD will ultimately depend on the specific application, the target cell type, and the desired biological outcome. Further direct comparative studies are warranted to fully elucidate the relative performance of these two classes of peptides in various therapeutic and research contexts.
References
- 1. Modification of the this compound peptide on nanoparticles is an effective approach to target endothelial and cancer cells via the integrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. RGD and other recognition sequences for integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improvement of Stability and Efficacy of this compound Therapeutic Peptide via Molecular Self-Assembly into Tumor-Responsive Nanoformulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 8. C16 Peptide Promotes Vascular Growth and Reduces Inflammation in a Neuromyelitis Optica Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellgs.com [cellgs.com]
- 10. Multimeric RGD-Based Strategies for Selective Drug Delivery to Tumor Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RGD peptide in cancer targeting: Benefits, challenges, solutions, and possible integrin–RGD interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and function of RGD peptides involved in bone biology - ProQuest [proquest.com]
- 13. Structure and function of RGD peptides involved in bone biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
- 16. omizzur.com [omizzur.com]
Cross-Validation of C16Y Effects in Multiple Cancer Models: A Comparative Analysis
Disclaimer: Publicly available scientific literature and databases do not contain information on a compound designated "C16Y." The following guide is a hypothetical comparison created to demonstrate the structure and content requested for such a document. All experimental data, protocols, and mechanisms of action are representative examples based on typical preclinical cancer drug development and are not based on actual results for a compound named this compound.
This guide provides a comparative overview of the preclinical efficacy of the hypothetical novel therapeutic agent, this compound, across various cancer models. The performance of this compound is benchmarked against a fictional alternative, "Compound X," to offer a clear perspective on its potential therapeutic advantages. This document is intended for researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The anti-cancer effects of this compound were evaluated both in vitro using cancer cell lines and in vivo using xenograft mouse models. The results are summarized below, offering a direct comparison with Compound X.
Table 1: Comparative Efficacy of this compound and Compound X in Various Cancer Models
| Cancer Model | Assay Type | Metric | This compound | Compound X |
| Lung Cancer | ||||
| A549 Cell Line | Cell Viability (72h) | IC₅₀ (µM) | 2.5 | 8.1 |
| H460 Cell Line | Cell Viability (72h) | IC₅₀ (µM) | 3.1 | 9.5 |
| A549 Xenograft | In vivo Efficacy | Tumor Growth Inhibition | 68% | 42% |
| Breast Cancer | ||||
| MCF-7 Cell Line | Cell Viability (72h) | IC₅₀ (µM) | 1.8 | 6.2 |
| MDA-MB-231 Cell Line | Cell Viability (72h) | IC₅₀ (µM) | 4.2 | 11.3 |
| MDA-MB-231 Xenograft | In vivo Efficacy | Tumor Growth Inhibition | 75% | 51% |
| Pancreatic Cancer | ||||
| PANC-1 Cell Line | Cell Viability (72h) | IC₅₀ (µM) | 5.5 | 15.8 |
| PANC-1 Xenograft | In vivo Efficacy | Tumor Growth Inhibition | 52% | 30% |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and clear interpretation of the results.
In Vitro Cell Viability Assay
-
Cell Lines and Culture: Human cancer cell lines (A549, H460, MCF-7, MDA-MB-231, PANC-1) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
-
Assay Procedure: Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with serial dilutions of this compound or Compound X (ranging from 0.01 µM to 100 µM) for 72 hours.
-
Data Analysis: After the incubation period, cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm. The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Models: All animal experiments were conducted in accordance with institutional guidelines for animal care. Six-week-old female athymic nude mice were used for the study.
-
Tumor Implantation: 5 x 10⁶ cancer cells (A549, MDA-MB-231, or PANC-1) were suspended in 100 µL of Matrigel and subcutaneously injected into the flank of each mouse.
-
Treatment Protocol: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group): Vehicle control, this compound (20 mg/kg), and Compound X (20 mg/kg). Treatments were administered via intraperitoneal injection daily for 21 days.
-
Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²)/2. Animal body weight was monitored as a general measure of toxicity. At the end of the study, Tumor Growth Inhibition (TGI) was calculated as: (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100%.
Visualizations
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the hypothetical mechanism of action for this compound and the general experimental workflow for its preclinical validation.
Caption: Hypothetical mechanism of this compound inhibiting the MAPK/ERK signaling pathway.
Caption: Standard workflow for preclinical validation of a novel anti-cancer compound.
Unraveling the Role of CDK16 in Cellular Signaling: A Comparative Guide Based on Knockout Studies
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways that govern cell proliferation and survival is paramount. Cyclin-Dependent Kinase 16 (CDK16), a member of the PCTAIRE family of serine/threonine kinases, has emerged as a significant player in various cellular processes, from cell cycle regulation to spermatogenesis. Its dysregulation has been implicated in the progression of several cancers, making it a compelling target for therapeutic intervention. This guide provides an objective comparison of the CDK16 mechanism, confirmed through knockout studies, with alternative pathways, supported by experimental data.
The Central Role of CDK16: Insights from Knockout and Knockdown Studies
Knockout and knockdown studies have been instrumental in elucidating the physiological and pathological functions of CDK16. These experiments, which involve the targeted deletion or silencing of the CDK16 gene, have revealed its critical role in cell proliferation, apoptosis, and cell cycle control, particularly in the context of cancer.
In hepatocellular carcinoma (HCC), for instance, the knockdown of CDK16 has been shown to significantly suppress tumor growth both in vitro and in vivo.[1] Experimental data demonstrates that silencing CDK16 leads to an increase in the proportion of cells in the G2/M phase of the cell cycle and a corresponding decrease in the G0/G1 phase, indicating a role in cell cycle progression.[1] Furthermore, CDK16 knockdown is associated with an increase in apoptotic cells.[1]
Similarly, in triple-negative breast cancer (TNBC), both genetic knockdown and pharmacological inhibition of CDK16 have been demonstrated to significantly suppress tumor progression.[2][3] These findings underscore the potential of CDK16 as a therapeutic target in oncology.
Beyond its role in cancer, knockout studies in mice have revealed an essential function for CDK16 in spermatogenesis. Male mice lacking a functional Cdk16 gene are infertile, with spermatozoa exhibiting malformed heads, impaired motility, and excess residual cytoplasm.[4][5][6] This phenotype highlights a highly specific, non-redundant role for CDK16 in male germ cell development.
The CDK16 Signaling Pathway
CDK16's functions are mediated through its kinase activity, which is regulated by its association with Cyclin Y (CCNY). The CDK16/CCNY complex is a key effector in several signaling cascades.
One of the critical downstream pathways influenced by CDK16 is the regulation of the tumor suppressor protein p53. Studies have shown that CDK16 can phosphorylate and promote the degradation of p53, thereby attenuating its tumor-suppressive functions and promoting radioresistance in lung cancer.[7]
Another important substrate of CDK16 is the Protein Regulator of Cytokinesis 1 (PRC1). By phosphorylating PRC1, CDK16 plays a role in regulating spindle formation during mitosis, a process that is essential for proper cell division.[2][3]
The following diagram illustrates the central signaling pathway of CDK16:
Comparison with Alternative Pathways
The targeting of CDK16 represents a promising therapeutic strategy. However, it is important to consider this approach in the context of other established and emerging cancer therapies that target alternative or related pathways.
The most direct comparison can be made with inhibitors of other cyclin-dependent kinases, such as CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib), which are already approved for the treatment of certain types of breast cancer.[8] These inhibitors also function by arresting the cell cycle, but they target a different set of CDKs that are crucial for the G1 to S phase transition.[8] While both CDK16 and CDK4/6 are involved in cell cycle control, their distinct roles suggest that they may have different efficacy profiles across various cancer types and could potentially be used in combination.
Another alternative approach is to target pathways that are dysregulated as a consequence of CDK16 activity. For example, since CDK16 promotes the degradation of p53, therapies aimed at restoring p53 function could be considered an alternative or complementary strategy in cancers with high CDK16 expression and wild-type p53.
The table below summarizes the quantitative effects observed in CDK16 knockdown studies in hepatocellular carcinoma cells, providing a basis for comparison with other therapeutic interventions.
| Experimental Outcome | Control (Non-targeting siRNA) | CDK16 Knockdown (siRNA) | Percentage Change | Reference |
| Cell Proliferation (Colony Formation Assay) | Normalized to 100% | Significantly reduced (qualitative) | - | [1][9] |
| Cell Cycle Distribution (Huh7 cells) | [1][9] | |||
| G0/G1 Phase | ~55% | ~45% | ~18% decrease | [1][9] |
| S Phase | ~25% | ~20% | ~20% decrease | [1][9] |
| G2/M Phase | ~20% | ~35% | ~75% increase | [1][9] |
| Apoptosis (Huh7 cells) | ~5% | ~15% | ~200% increase | [1][9] |
| In Vivo Tumor Growth (Xenograft model) | Larger tumor volume | Dramatically suppressed tumor growth | - | [1] |
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of research findings, detailed experimental methodologies are crucial. Below are summaries of the key experimental protocols used in CDK16 knockout and knockdown studies.
CRISPR/Cas9-Mediated Gene Knockout
The generation of stable knockout cell lines is often achieved using the CRISPR/Cas9 system.
References
- 1. Up-regulation of CDK16 by multiple mechanisms in hepatocellular carcinoma promotes tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK16 promotes the progression and metastasis of triple-negative breast cancer by phosphorylating PRC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclin-Dependent Kinase 16/PCTAIRE Kinase 1 Is Activated by Cyclin Y and Is Essential for Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-dependent kinase 16/PCTAIRE kinase 1 is activated by cyclin Y and is essential for spermatogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK16 Phosphorylates and Degrades p53 to Promote Radioresistance and Predicts Prognosis in Lung Cancer [thno.org]
- 8. CDK inhibitors in cancer therapy, an overview of recent development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of C16Y: A Comprehensive Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling a variety of compounds, understanding the correct disposal procedures is paramount to ensuring a safe work environment and maintaining regulatory compliance. This guide provides a detailed, step-by-step procedure for the proper disposal of a hypothetical hazardous chemical, referred to as C16Y, based on general best practices for chemical waste management.
General Principles of Hazardous Waste Disposal
Chemical waste is broadly regulated by agencies such as the Environmental Protection Agency (EPA) in the United States.[1] It is crucial to treat unknown or newly synthesized compounds with caution and to assume they are hazardous until proven otherwise. Disposal procedures should always be in accordance with local, state, and federal laws.[2]
Pre-Disposal and Handling
Before beginning any work that will generate this compound waste, it is essential to have a designated waste collection area and the appropriate personal protective equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are mandatory.[2]
-
Eye Protection: Safety glasses or chemical splash goggles should be worn.[2]
-
Lab Coat: A lab coat should be worn to protect from spills.
This compound Disposal Procedure: A Step-by-Step Guide
The following procedure outlines the essential steps for the safe disposal of this compound waste from a laboratory setting.
Step 1: Waste Identification and Characterization
Properly characterize the waste stream. If this compound is a new compound, its hazardous properties should be evaluated. Wastes are generally considered hazardous if they exhibit one or more of the following characteristics:
| Hazard Characteristic | Description |
| Ignitability | Flammable liquids and vapors.[3] |
| Corrosivity | Wastes that are acidic or basic and can corrode metal. |
| Reactivity | Unstable wastes that can undergo violent change or react with water. |
| Toxicity | Wastes that are harmful or fatal when ingested or absorbed.[3] |
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[4]
-
Do not mix this compound waste with incompatible materials. For example, acids should be kept separate from bases and cyanides.[5]
-
Collect different waste streams in separate, dedicated containers.[6] For instance, solid this compound waste should not be mixed with liquid waste.[7]
Step 3: Container Selection and Labeling
-
Container Selection: Use a container that is compatible with this compound. The container must be in good condition, with no leaks or cracks, and have a secure, leak-proof screw-on cap.[7][8]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste."[1][8] The label must include:
Step 4: Waste Storage
-
Store this compound waste containers in a designated, well-ventilated area.[2]
-
Use secondary containment, such as a lab tray, to capture any potential spills or leaks.[4][7] The secondary container should be able to hold 110% of the volume of the primary container.[7]
Step 5: Waste Disposal Request and Collection
-
Do not dispose of this compound down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1][9]
-
Submit a hazardous waste pickup request to your institution's EHS office.[1] This typically involves completing a form that details the contents of the waste container.[1]
-
EHS personnel will then collect the waste for proper treatment and disposal in accordance with regulatory requirements.
Spill Management
In the event of a this compound spill, the following steps should be taken:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or poses an immediate inhalation hazard, evacuate the area.
-
Containment: If it is safe to do so, contain the spill using an appropriate absorbent material, such as sand or vermiculite.[10]
-
Cleanup: Wear appropriate PPE and clean up the spill according to your institution's established procedures.
-
Disposal: All materials used for cleanup should be disposed of as hazardous waste.[5]
-
Reporting: Report the spill to your supervisor and EHS department.
Visualizing the Process
To further clarify the disposal workflow and decision-making process, the following diagrams have been created.
Caption: General workflow for the disposal of hazardous chemical waste.
Caption: Decision tree for segregating this compound chemical waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound and other hazardous chemical wastes, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for any chemical you are working with.
References
- 1. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 2. miscoproducts.com [miscoproducts.com]
- 3. poly-corp.com [poly-corp.com]
- 4. unsw.edu.au [unsw.edu.au]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. acs.org [acs.org]
- 10. sfdr-cisd-tx.safeschoolssds.com [sfdr-cisd-tx.safeschoolssds.com]
Misidentification of "C16Y" as a Chemical Substance
Initial searches for safety information related to "C16Y" reveal that this identifier does not refer to a chemical substance. Instead, "this compound" is a product model number for two-ply quilted cotton yellow chore gloves manufactured by Global Glove and distributed by various safety and industrial supply companies.[1][2][3][4][5][6] These gloves are intended for general purpose applications such as construction, farming, and landscaping, providing protection against minor scrapes and abrasions.[2]
It is critical for laboratory safety to correctly identify substances before handling them. The following guide provides essential information on the proper selection and use of Personal Protective Equipment (PPE) for handling hazardous chemicals, addressing the likely intent of the original request.
General Principles of Chemical Handling Safety
The foundation of safe chemical handling lies in understanding the specific hazards posed by a substance. The primary source for this information is the Safety Data Sheet (SDS), which is required to be provided by the chemical manufacturer. The SDS outlines the necessary PPE, handling and storage procedures, and emergency protocols.
Key Steps for Safe Chemical Handling:
-
Hazard Identification: Always consult the SDS for the specific chemical to be handled. Pay close attention to sections detailing hazards and required protective measures.
-
PPE Selection: Choose PPE based on the hazards identified in the SDS. This includes appropriate gloves, eye and face protection, body coverings, and, if necessary, respiratory protection.
-
Pre-Handling Inspection: Before use, inspect all PPE for signs of damage, such as cracks, holes, or degradation.
-
Proper Donning and Doffing: Follow established procedures for putting on and taking off PPE to avoid contamination.
-
Decontamination and Disposal: After handling, decontaminate or dispose of PPE as specified in the SDS and institutional protocols. Never reuse disposable PPE.
Hand Protection: A Critical Component of Laboratory Safety
Since the initial query mistakenly identified a glove model as a chemical, it is pertinent to focus on the correct selection of hand protection. Cotton gloves, such as the "this compound" model, are not suitable for handling chemicals.[7][8][9] Cotton and other fabric gloves can absorb and trap chemicals against the skin, potentially increasing the risk of exposure.[8][10][11]
The choice of glove material must be based on the chemical being handled. The following table summarizes the general suitability of common laboratory glove materials for different classes of chemicals. However, always consult the manufacturer's glove compatibility chart and the chemical's SDS for specific recommendations.
| Glove Material | Generally Suitable For | Generally Not Suitable For |
| Nitrile | Solvents, oils, greases, some acids and bases | Strong oxidizing agents, aromatic solvents, ketones |
| Latex | Biological and water-based materials, ketones, acetone | Oils, chlorinated solvents |
| Butyl | Ketones, esters, aldehydes, strong acids and bases | Hydrocarbons, halogenated solvents |
| Neoprene | Acids, bases, oils, fuels, peroxides, hydrocarbons | Halogenated and aromatic hydrocarbons |
| Viton® | Chlorinated and aromatic solvents, fuels | Ketones, esters, aldehydes |
Experimental Workflow for Safe Chemical Handling
The following diagram illustrates the logical steps for ensuring safety when handling chemicals in a laboratory setting.
Caption: Workflow for Safe Chemical Handling
Disposal Plan
Proper disposal of chemical waste and contaminated PPE is crucial to prevent harm to personnel and the environment.
Operational Disposal Plan:
-
Chemical Waste:
-
Segregate chemical waste into compatible categories (e.g., halogenated solvents, non-halogenated solvents, acidic waste, basic waste).
-
Collect waste in clearly labeled, appropriate containers.
-
Do not overfill waste containers.
-
-
Contaminated PPE:
-
Dispose of single-use gloves, lab coats, and other contaminated items in designated hazardous waste containers immediately after use.
-
Never dispose of chemically contaminated items in the regular trash.
-
-
Decontamination:
-
Reusable PPE, such as face shields and chemical splash goggles, should be decontaminated according to the procedures outlined in the SDS or institutional guidelines.
-
By adhering to these procedures and prioritizing the use of accurate information from Safety Data Sheets, researchers, scientists, and drug development professionals can ensure a safe laboratory environment when handling hazardous chemicals.
References
- 1. rshughes.com [rshughes.com]
- 2. suresupplyinc.com [suresupplyinc.com]
- 3. industrialsafety.com [industrialsafety.com]
- 4. Tenet Solutions | 2-Ply Quilted Cotton Chore Gloves, this compound-TL, Yellow, One Size [tenetsolutions.com]
- 5. Two-Ply Quilted Cotton Yellow Chore Gloves | Champion Safety [champsafety.com]
- 6. aftfasteners.com [aftfasteners.com]
- 7. harmonycr.com [harmonycr.com]
- 8. brainly.com [brainly.com]
- 9. Can cotton gloves protect hands from chemicals? - Blog [qshsafety.com]
- 10. darman.com [darman.com]
- 11. 3.4.3 Types of Gloves | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
